4'-Amino-3',5'-dibromoacetophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOXBJMFPXRNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511733 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22589-50-0 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4'-Amino-3',5'-dibromoacetophenone physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Amino-3',5'-dibromoacetophenone, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon established knowledge of structurally similar compounds to infer potential characteristics and guide future research.
Core Physical and Chemical Properties
While specific experimental values for this compound are not widely reported, its fundamental properties can be established. This data is crucial for its handling, application in synthetic protocols, and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₂NO | [1] |
| Molecular Weight | 292.96 g/mol | [1] |
| CAS Number | 22589-50-0 | [1] |
Synthesis and Purification
A definitive, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic pathway can be proposed based on standard organic chemistry reactions for analogous compounds. The synthesis would likely involve the bromination of 4'-aminoacetophenone.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
This is a generalized, hypothetical protocol and should be optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-aminoacetophenone in a suitable solvent, such as glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectral Analysis
Spectroscopic data is essential for the structural confirmation of this compound. While specific spectra for this compound are not available in the searched databases, the expected spectral features can be predicted based on its structure.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the two equivalent aromatic protons. The amino group protons (NH₂) will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The two bromine-substituted carbons and the two unsubstituted aromatic carbons are expected to have distinct chemical shifts.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (292.96 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups: the aromatic amine, the ketone, and the bromine-substituted aromatic ring.
-
The amino group can undergo diazotization followed by various Sandmeyer reactions to introduce a range of substituents. It can also be acylated or alkylated.
-
The ketone group is susceptible to nucleophilic attack and can be a site for condensation reactions or reduction to an alcohol.
-
The bromine atoms on the aromatic ring can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.
This versatile reactivity makes this compound a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.
Biological and Pharmacological Profile
There is no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. Its structural similarity to other substituted acetophenones suggests that it could be investigated for a variety of biological activities. However, any such properties would need to be determined through dedicated biological screening and pharmacological studies.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the investigation of the biological properties of the title compound.
References
Spectroscopic Data of 4'-Amino-3',5'-dibromoacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic data for 4'-Amino-3',5'-dibromoacetophenone, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents predicted spectroscopic characteristics based on the analysis of closely related analogs. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it outlines general experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of organic compounds. This guide serves as a valuable resource for researchers working with and synthesizing novel substituted acetophenones.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 4'-aminoacetophenone, 3'-aminoacetophenone, 4'-bromoacetophenone, and 3',5'-dibromoacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Singlet | 2H | H-2', H-6' (Aromatic) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~2.5 | Singlet | 3H | -C(O)CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (Ketone) |
| ~148 | C-4' (C-NH₂) |
| ~135 | C-2', C-6' (Aromatic CH) |
| ~128 | C-1' (Aromatic C-C=O) |
| ~110 | C-3', C-5' (C-Br) |
| ~26 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H Stretch (Amino group) |
| ~1670 | Strong | C=O Stretch (Ketone) |
| ~1600 | Medium | C=C Stretch (Aromatic) |
| ~1360 | Medium | C-N Stretch (Aromatic amine) |
| ~850 | Strong | C-H Bending (Aromatic, out-of-plane) |
| ~600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| [M]⁺, [M+2]⁺, [M+4]⁺ | High | Molecular ion peak with characteristic isotopic pattern for two bromine atoms |
| [M-15]⁺ | Medium | Loss of -CH₃ |
| [M-43]⁺ | Medium | Loss of -C(O)CH₃ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition (ESI):
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Acquisition (EI):
-
Introduce the sample (often via a direct insertion probe for solids) into the ion source.
-
The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).
-
Acquire the mass spectrum.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation. For compounds containing bromine, the characteristic isotopic pattern of the molecular ion is a key diagnostic feature.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
CAS number and molecular weight of 4'-Amino-3',5'-dibromoacetophenone
This technical guide provides a summary of the available information on 4'-Amino-3',5'-dibromoacetophenone, a halogenated aromatic ketone of interest in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of its chemical properties and a hypothetical synthesis protocol based on related compounds.
Core Chemical Data
The fundamental chemical identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 22589-50-0 | [1] |
| Molecular Formula | C8H7Br2NO | [1] |
| Molecular Weight | 292.96 g/mol | [1] |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Bromination of 4'-Aminoacetophenone
Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar molecules and has not been experimentally validated for this specific compound. Researchers should conduct their own optimization and safety assessments.
-
Dissolution: Dissolve 4'-aminoacetophenone in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cooling: Cool the solution to a reduced temperature, typically between 0-5 °C, using an ice bath to control the exothermic reaction.
-
Bromination: Slowly add a solution of bromine in the same solvent to the cooled mixture with continuous stirring. The rate of addition should be carefully controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching: Upon completion, the reaction is typically quenched by pouring the mixture into a large volume of cold water or a solution of a reducing agent like sodium thiosulfate to neutralize any unreacted bromine.
-
Isolation: The precipitated product can be collected by filtration.
-
Purification: The crude product may be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.
References
solubility of 4'-Amino-3',5'-dibromoacetophenone in organic solvents
An In-depth Technical Guide to the Solubility of 4'-Amino-3',5'-dibromoacetophenone in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic ketone with a chemical structure that suggests moderate to low polarity. The presence of an amino group can slightly increase its polarity and potential for hydrogen bonding, while the two bromine atoms and the acetophenone core contribute to its lipophilic character. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development. This guide aims to provide a detailed technical overview of its predicted solubility and the experimental means to quantify it.
Predicted Solubility Profile
The solubility of this compound will be dictated by the interplay of its functional groups. The amino group can act as a hydrogen bond donor and acceptor, which would favor solubility in polar protic solvents. However, the bulky, electron-withdrawing bromine atoms and the largely nonpolar aromatic ring and acetyl group will favor solubility in non-polar or moderately polar aprotic solvents.
Based on the available data for related compounds, we can infer the following:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar amino group and the ketone functionality.
-
Moderate Solubility: Likely in chlorinated solvents like chloroform and dichloromethane, as well as in moderately polar ketones like acetone and esters such as ethyl acetate. Alcohols like ethanol and methanol are also expected to be moderately effective solvents.
-
Low to Negligible Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and petroleum ether. Water solubility is predicted to be very low due to the hydrophobic nature of the dibrominated aromatic ring.
Solubility Data of Structurally Related Compounds
To provide a quantitative context, the following table summarizes the available solubility data for compounds with high structural similarity to this compound. These compounds include those with either the 4'-amino group, 3',5'-dibromo substitution, or other similar patterns.
| Compound Name | Structure | Solvent | Solubility | Reference |
| 4'-Aminoacetophenone | Hot Water | Soluble | [1] | |
| Ethanol | Soluble | [1] | ||
| Ether | Soluble | [1] | ||
| Benzene | Slightly Soluble | [1] | ||
| Ethyl Acetate | Soluble | |||
| DMSO | 100 mg/mL | [2] | ||
| 2',4'-Dibromoacetophenone | Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [3] | |
| Methanol | 20 mg/mL | [3] | ||
| Toluene | Soluble | [3] | ||
| Ethanol | 1 mg/mL | |||
| Water | Insoluble | [3] | ||
| 4'-Bromoacetophenone | Chloroform | Soluble | ||
| Alcohol | Soluble | |||
| Ether | Soluble | |||
| Benzene | Soluble | |||
| Water | Insoluble |
Experimental Protocol for Solubility Determination
A general and reliable method for determining the solubility of a crystalline organic compound like this compound in an organic solvent is the isothermal equilibrium method followed by quantitative analysis.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, chloroform, DMSO)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to filter the supernatant through a syringe filter directly into a pre-weighed vial or volumetric flask.
-
Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Visualizations
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity like this compound.
References
In-depth Technical Guide: 4'-Amino-3',5'-dibromoacetophenone
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 4'-Amino-3',5'-dibromoacetophenone
Introduction
This document provides a detailed technical overview of this compound, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide summarizes the known chemical properties and provides generalized experimental approaches based on the synthesis of analogous compounds. The primary aim is to equip researchers with the foundational knowledge required for the synthesis, characterization, and further investigation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This information has been compiled from various chemical databases and supplier specifications.
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₂NO | [1] |
| Molecular Weight | 292.96 g/mol | [1] |
| CAS Number | 22589-50-0 | |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥97% |
Synthesis and Crystallization
General Synthesis Workflow
The synthesis of this compound would likely proceed through the bromination of 4'-aminoacetophenone. The general workflow for such a synthesis is depicted in the following diagram.
Caption: A generalized workflow for the synthesis and crystallization of this compound.
Proposed Experimental Protocol for Synthesis
The following is a generalized, hypothetical protocol for the synthesis of this compound. Note: This protocol is based on general procedures for similar reactions and should be optimized and validated in a laboratory setting.
-
Dissolution: Dissolve 4'-aminoacetophenone in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a reaction vessel.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromination: Slowly add a brominating agent, such as a solution of bromine in the same solvent or N-bromosuccinimide (NBS), to the cooled solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent, such as a saturated solution of sodium thiosulfate, to consume any excess bromine.
-
Extraction: If a water-immiscible solvent was used, wash the organic layer with water and brine. If the reaction was performed in a water-miscible solvent, dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
Proposed Experimental Protocol for Crystallization
Obtaining single crystals suitable for X-ray diffraction analysis is crucial for determining the crystal structure. A general approach to crystallization is outlined below.
-
Solvent Selection: Screen various solvents or solvent mixtures to find a system in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Slow Cooling/Evaporation:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator), to induce crystallization.
-
Slow Evaporation: Leave the solution in a loosely covered container to allow the solvent to evaporate slowly over time, leading to the formation of crystals.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully isolate them by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Crystal Structure
As of the date of this document, a comprehensive, experimentally determined crystal structure for this compound is not available in the primary crystallographic databases. Therefore, quantitative data such as unit cell parameters, space group, and atomic coordinates cannot be provided.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. While some substituted acetophenones have been investigated for various biological activities, including antimicrobial and anticancer properties, no such studies have been reported for this specific compound.[2] Derivatives of other substituted acetophenones have been explored for their potential as enzyme inhibitors.[3]
Conclusion
This compound represents a chemical entity with potential for further investigation in various fields of chemistry. This guide provides a foundational understanding of its known properties and outlines generalized experimental procedures for its synthesis and crystallization. The absence of a determined crystal structure and biological activity data highlights significant opportunities for future research. The protocols and information presented herein are intended to serve as a starting point for researchers aiming to explore the chemical and biological landscape of this compound. It is strongly recommended that all experimental work be conducted with appropriate safety precautions and that the proposed methods be rigorously optimized.
References
- 1. This compound | 22589-50-0 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
electrophilic aromatic substitution in 4'-aminoacetophenone
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4'-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Electrophilic Aromatic Substitution (EAS) on 4'-aminoacetophenone is a nuanced process governed by the competing electronic effects of its two substituents: the strongly activating, ortho-, para-directing amino group and the deactivating, meta-directing acetyl group. Direct substitution is often complicated by the high reactivity and basicity of the amino group, which can lead to polysubstitution and undesirable side-reactions with acidic catalysts. To achieve controlled and selective substitution, a protection-deprotection strategy is paramount. This guide provides a detailed examination of the theoretical principles, regiochemical outcomes, and representative experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this substrate, with a focus on utilizing the protected intermediate, N-(4-acetylphenyl)acetamide.
The Dichotomy of Directing Effects in 4'-Aminoacetophenone
The regioselectivity of Electrophilic Aromatic Substitution (EAS) on a substituted benzene ring is dictated by the electronic nature of the substituents already present. In 4'-aminoacetophenone, the outcome is a result of the interplay between a powerful activating group and a deactivating group.
-
Amino Group (-NH₂): This is a potent activating group. The nitrogen's lone pair of electrons can be donated into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. Consequently, the amino group is a strong ortho-, para-director.
-
Acetyl Group (-COCH₃): This is a deactivating group. The carbonyl group is electron-withdrawing, both through induction and resonance, pulling electron density out of the ring. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.
When both groups are present, the more powerful activating group dictates the position of substitution. Therefore, the -NH₂ group's directing effect is dominant, guiding incoming electrophiles primarily to the positions ortho to it (C3 and C5).
An In-depth Technical Guide to the Bromination of 4'-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and product characterization for the bromination of 4'-aminoacetophenone. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the competing directing effects of the activating amino group and the deactivating acetyl group. This document details the underlying mechanistic principles, provides a detailed experimental protocol for the synthesis of 3,5-dibromo-4-aminoacetophenone, and presents quantitative data and spectral analysis for the resulting product.
Introduction
The bromination of aromatic compounds is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical, agrochemical, and materials science sectors. 4'-Aminoacetophenone is a disubstituted benzene ring featuring both an activating, ortho-, para-directing amino group (-NH₂) and a deactivating, meta-directing acetyl group (-COCH₃). The interplay of these electronic effects makes the study of its bromination a compelling case for understanding regioselectivity in electrophilic aromatic substitution reactions. The resulting brominated products are valuable precursors for further functionalization, enabling the synthesis of complex molecular architectures.
Mechanism of Bromination
The bromination of 4'-aminoacetophenone proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a suitable solvent, typically a polar protic acid like acetic acid, molecular bromine (Br₂) becomes polarized, generating a potent electrophile, the bromonium ion (Br⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 4'-aminoacetophenone acts as a nucleophile, attacking the bromonium ion. The position of this attack is dictated by the directing effects of the substituents. The strongly activating amino group directs the incoming electrophile to the positions ortho to it (the 3' and 5' positions), as the para position is blocked by the acetyl group. The deactivating acetyl group directs incoming electrophiles to the meta position relative to itself, which are also the 3' and 5' positions. Therefore, both groups reinforce the substitution at the same positions.
-
Formation of the Sigma Complex (Arenium Ion): The attack of the aromatic ring on the bromonium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring and can be stabilized by the lone pair of electrons on the amino group.
-
Deprotonation and Re-aromatization: A weak base, such as the acetate ion from the acetic acid solvent, abstracts a proton from the carbon atom bearing the bromine atom. This restores the aromaticity of the ring and yields the brominated product.
Due to the strong activating nature of the amino group, the reaction typically proceeds to di-substitution, yielding 3,5-dibromo-4-aminoacetophenone.
Logical Relationship of Directing Effects
Stability and Storage of 4'-Amino-3',5'-dibromoacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available stability data exists for 4'-Amino-3',5'-dibromoacetophenone. This guide is based on established principles of chemical stability, data from structurally related compounds, and standard protocols for stability testing. It is intended to provide a framework for the safe handling, storage, and stability assessment of this compound.
Introduction
This compound is a halogenated aromatic ketone with a primary amine substituent. This combination of functional groups suggests potential sensitivities to environmental factors such as light, temperature, and oxidative conditions. Understanding the stability profile and optimal storage conditions is crucial for maintaining the compound's integrity in research and development, ensuring the reliability of experimental results, and preventing the formation of degradation products. This technical guide outlines the predicted stability of this compound, provides recommended storage conditions, and details experimental protocols for comprehensive stability assessment.
Predicted Stability and Potential Degradation Pathways
The chemical structure of this compound, featuring an aromatic amine and a ketone functional group, informs its likely stability characteristics. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to light and certain metal ions. The presence of electron-withdrawing bromine atoms on the aromatic ring may influence the reactivity of the amine group. The ketone functionality is generally more stable but can be susceptible to reduction or other reactions under harsh conditions.
Potential degradation pathways could include:
-
Oxidation: The primary amino group is prone to oxidation, potentially leading to the formation of colored degradation products. This can be initiated by atmospheric oxygen and accelerated by light exposure.
-
Photodegradation: Aromatic compounds, particularly those with amino substituents, can be sensitive to UV and visible light, leading to complex degradation pathways.
-
Hydrolysis: While generally stable, under extreme pH and temperature conditions, hydrolysis is a possibility, although less likely for the core structure.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on best practices for similar aromatic compounds. For a related compound, 3',5'-Dibromoacetophenone, a storage temperature of 0-8°C is suggested.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Light | Protect from light (Store in amber vials or in the dark) | To prevent photodegradation, a common pathway for aromatic amines. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidation of the amino group. |
| Moisture | Store in a dry environment (use of desiccants is recommended) | To prevent potential hydrolysis and other moisture-mediated degradation. |
| Container | Tightly sealed, inert container (e.g., glass) | To prevent contamination and exposure to air and moisture. |
Handling:
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3] The following protocols outline a systematic approach to evaluating the stability of this compound under various stress conditions.
General Procedure
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
A control sample, protected from the stress condition, should be analyzed at each time point.
Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Analyze at 0, 2, 4, 8, 12, and 24 hours. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Analyze at 0, 2, 4, 8, 12, and 24 hours. |
| Oxidative Degradation | Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light. Analyze at 0, 2, 4, 8, 12, and 24 hours. |
| Thermal Degradation | Incubate the stock solution at 80°C in a controlled oven. Analyze at 0, 1, 3, 5, and 7 days. For solid-state thermal stress, store the powder at 80°C and analyze at the same time points. |
| Photostability | Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light. Analyze at appropriate intervals. |
Data Presentation
The results from the forced degradation studies should be systematically recorded to facilitate analysis and comparison.
Table 1: Forced Degradation Study Results for this compound
| Stress Condition | Time Point | % Assay of Parent Compound | Number of Degradants | % Area of Major Degradant | Mass Balance (%) |
| Control | 0 hr | 100.0 | 0 | - | 100.0 |
| 24 hr | |||||
| 0.1 M HCl, 60°C | 2 hr | ||||
| 4 hr | |||||
| 8 hr | |||||
| 12 hr | |||||
| 24 hr | |||||
| 0.1 M NaOH, 60°C | 2 hr | ||||
| 4 hr | |||||
| 8 hr | |||||
| 12 hr | |||||
| 24 hr | |||||
| 3% H₂O₂, RT | 2 hr | ||||
| 4 hr | |||||
| 8 hr | |||||
| 12 hr | |||||
| 24 hr | |||||
| 80°C (Solution) | 1 day | ||||
| 3 days | |||||
| 5 days | |||||
| 7 days | |||||
| Photostability | Final |
Visualizations
The following diagrams illustrate key workflows and decision-making processes related to the stability and storage of this compound.
References
An In-depth Technical Guide to the Safe Handling of 4'-Amino-3',5'-dibromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4'-Amino-3',5'-dibromoacetophenone (CAS No. 37785-05-8) is publicly available. The following guide has been compiled from data on structurally analogous compounds. This information should be used as a precautionary guide and is not a substitute for a compound-specific SDS. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Hazard Identification and Classification
Based on an analysis of related chemical structures, this compound is anticipated to possess several hazardous properties. The presence of aromatic amine and brominated ketone functionalities suggests potential for toxicity and irritation. The GHS classifications for structurally similar compounds indicate that this chemical should be handled as, at a minimum, an irritant and a substance with potential for acute toxicity.
Anticipated GHS Hazard Classifications (Based on Analogous Compounds):
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Toxicological and Physical Hazard Data
The following tables summarize quantitative data from structurally related compounds. This data is provided for estimation purposes and to emphasize the need for caution.
Table 2.1: Toxicological Data of Structurally Similar Compounds
| Compound | CAS No. | LD50 Oral (Rat) | Dermal Toxicity | Inhalation Toxicity |
| 4'-Aminoacetophenone | 99-92-3 | 381 mg/kg[1] | Hazardous in case of skin contact (permeator)[1] | Hazardous in case of inhalation[1] |
| 3-Amino-4-bromoacetophenone | 37148-51-9 | No data available | No data available | No data available |
| 4'-Bromoacetophenone | 99-90-1 | No data available | No data available | No data available |
Table 2.2: Physical and Chemical Properties of Structurally Similar Compounds
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 37785-05-8 | C₈H₇Br₂NO | 292.96 | No data available | No data available |
| 4'-Aminoacetophenone | 99-92-3 | C₈H₉NO | 135.17 | 103-107 | 293-295 |
| 3',5'-Dibromoacetophenone | 14401-73-1 | C₈H₆Br₂O | 277.94 | No data available | No data available |
| 4'-Bromoacetophenone | 99-90-1 | C₈H₇BrO | 199.04 | 49-51[2] | 255[2] |
| 3-Amino-4-bromoacetophenone | 37148-51-9 | C₈H₈BrNO | 214.06 | 114-118 | No data available |
| 2,4'-Dibromoacetophenone | 99-73-0 | C₈H₆Br₂O | 277.94 | 108-110 | No data available |
Experimental Protocols for Hazard Assessment
The following are generalized methodologies for key experiments to determine the toxicological and physical hazards of a novel compound like this compound.
Acute Oral Toxicity (OECD 423)
-
Objective: To determine the oral toxicity of the substance.
-
Methodology: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of fasted rodents. The animals are observed for signs of toxicity and mortality over a 14-day period. The dose for the next step is adjusted based on the results.
-
Data Analysis: The LD50 is estimated based on the mortality data.
Skin Irritation/Corrosion (OECD 404)
-
Objective: To assess the potential of the substance to cause skin irritation or corrosion.
-
Methodology: A small amount of the test substance is applied to the shaved skin of a rabbit. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Data Analysis: The severity of the skin reactions is scored and used to classify the substance.
Eye Irritation/Corrosion (OECD 405)
-
Objective: To determine the potential of the substance to cause eye irritation or damage.
-
Methodology: A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.
-
Data Analysis: The ocular lesions are scored to classify the irritant potential of the substance.
Safe Handling and Emergency Procedures
Exposure Controls and Personal Protection
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]
Spillage and Disposal
-
Spill Response: Avoid dust formation.[5] Evacuate personnel from the area. Wear appropriate PPE. Sweep up the spilled solid material and place it in a suitable container for disposal.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Visualized Safety Workflow
The following diagram illustrates the logical workflow for handling a chemical with potential hazards, from initial assessment to emergency response.
References
Methodological & Application
Application Notes and Protocols: The Role of 4'-Amino-3',5'-dibromoacetophenone and its Derivatives in the Synthesis of Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4'-Amino-3',5'-dibromoacetophenone is a halogenated aromatic ketone that serves as a valuable building block in medicinal chemistry. Its reactive sites—the amino group, the acetyl group, and the bromine-substituted aromatic ring—allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. While direct applications of this compound are being explored, its structural analogs are key components in the synthesis of established active pharmaceutical ingredients (APIs).
This document focuses on the synthetic utility of a closely related and structurally similar derivative, 2-Amino-3,5-dibromobenzaldehyde, in the preparation of the widely used mucolytic agent, Ambroxol. The synthetic principles and pathways illustrated are highly relevant to the potential applications of this compound, which can be converted to the corresponding benzaldehyde through established organic synthesis methods.
Case Study: Synthesis of Ambroxol
Ambroxol is a secretolytic and secretomotoric agent used in the treatment of respiratory diseases associated with excessive or viscous mucus.[1] A common and efficient industrial synthesis of Ambroxol involves the reductive amination of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ambroxol Hydrochloride
This protocol is adapted from established methods involving a one-pot condensation and subsequent reduction.[2][3]
Step 1: Condensation (Schiff Base Formation)
-
To a suitable reaction vessel, add 2-Amino-3,5-dibromobenzaldehyde (1.0 equivalent, e.g., 10.0 g, 35.9 mmol) and methanol (100 mL).
-
Add trans-4-aminocyclohexanol (1.2 equivalents, e.g., 5.0 g, 43.4 mmol).
-
Heat the mixture to reflux (approximately 60-65°C) with stirring.
-
Maintain the reaction at reflux for 3 to 8 hours.
-
Monitor the consumption of the starting aldehyde using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Reduction
-
Once the condensation is complete, cool the reaction mixture to 20-30°C.[2]
-
Portion-wise, add sodium borohydride (1.2-1.5 equivalents, e.g., 2.1 g, 55.5 mmol), ensuring the temperature is maintained.
-
Stir the mixture for approximately 6 hours at this temperature.
-
Monitor the disappearance of the Schiff base intermediate by TLC or HPLC.
Step 3: Salification and Isolation
-
Cool the reaction mixture to 10-20°C.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 1-2.
-
Further cool the mixture to 0-5°C and stir for 2-4 hours to facilitate complete crystallization.
-
Filter the resulting precipitate.
-
Wash the solid with cold methanol and dry under vacuum to yield Ambroxol hydrochloride.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of Ambroxol hydrochloride.
| Parameter | Value | Reference |
| Starting Materials | 2-Amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol | [3] |
| Reducing Agent | Sodium Borohydride | [2][3] |
| Solvent | Methanol | [3] |
| Reaction Time | Condensation: 6-8 hours; Reduction: 6 hours | [3] |
| Yield | 81.4% - 85.5% | [3] |
| Purity | >99% | [3] |
Visualizations
Experimental Workflow for Ambroxol Synthesis
Caption: One-pot synthesis workflow for Ambroxol Hydrochloride.
Mechanism of Action & Signaling Pathways of Ambroxol
Ambroxol's therapeutic effects are multifaceted, extending beyond simple mucolysis. It exerts its action through several interconnected pathways to restore the physiological clearance mechanisms of the respiratory tract.[4][5]
-
Mucolytic and Secretolytic Action: Ambroxol breaks down the acid mucopolysaccharide fibers in mucus, reducing its viscosity.[6][7] It also stimulates the synthesis and release of pulmonary surfactant from type II pneumocytes, which acts as an "anti-glue" factor, reducing the adhesion of mucus to bronchial walls.[4][8][9]
-
Anti-Inflammatory and Antioxidant Effects: Ambroxol can inhibit the secretion of pro-inflammatory mediators and scavenge reactive oxygen species.[9] Studies have shown it can interfere with inflammatory signaling pathways, including the NF-κB and Erk pathways, to reduce the production of cytokines like TNF-α and IL-1β.[10][11][12]
-
Local Anesthetic Effect: Ambroxol is a potent inhibitor of neuronal sodium channels, which accounts for its ability to soothe sore throats.[4][6]
Signaling Pathway Visualization
Caption: Ambroxol's multifaceted mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103012167A - Preparation method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 4. Ambroxol - Wikipedia [en.wikipedia.org]
- 5. Ambroxol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Ambroxol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 9. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Amino-3',5'-dibromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 4'-Amino-3',5'-dibromoacetophenone is a valuable building block, featuring two reactive bromine atoms and an amino group, which allows for the sequential and selective introduction of aryl or heteroaryl moieties. This document provides detailed application notes and protocols for performing Suzuki coupling reactions with this substrate, focusing on strategies for both selective mono-arylation and double arylation.
The presence of two bromine atoms on the aromatic ring of this compound offers the opportunity for either mono- or diarylation, depending on the reaction conditions. Generally, the bromine atoms are electronically and sterically equivalent, which can make selective mono-arylation challenging. However, by carefully controlling stoichiometry and reaction conditions, selective coupling can be achieved. The amino group, being an electron-donating group, can influence the reactivity of the aryl halide and may also coordinate with the palladium catalyst. While this can sometimes lead to lower yields, appropriate selection of ligands and bases can mitigate these effects.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Figure 1. General scheme for the Suzuki coupling of this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of substrates structurally similar to this compound, such as other dibromoanilines. These conditions can serve as a starting point for optimization.
Table 1: Conditions for Double Suzuki Coupling of 2,6-dibromo-4-nitroaniline with Arylboronic Acids
Data adapted from a study on a structurally related compound, 2,6-dibromo-4-nitroaniline, which provides a strong proxy for the reactivity of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 3 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 3 | 98 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 3 | 96 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4 | 92 |
| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 5 | 88 |
Table 2: General Conditions for Selective Mono-Arylation
Achieving selective mono-arylation typically involves using a limited amount of the boronic acid and carefully controlling the reaction time.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) |
| Boronic Acid | 1.0 - 1.2 equivalents |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80 - 100 °C |
| Monitoring | Close monitoring by TLC or LC-MS to stop the reaction after the consumption of the starting material and before significant formation of the diarylated product. |
Experimental Protocols
Protocol 1: Double Suzuki Coupling of this compound
This protocol is designed for the synthesis of 4'-Amino-3',5'-diarylacetophenones.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.2 - 2.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium(II) acetate (0.005 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed DMF and water mixture (e.g., 5 mL) via syringe.
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4'-Amino-3',5'-diarylacetophenone.
Protocol 2: Selective Mono-Suzuki Coupling of this compound
This protocol aims to synthesize 4'-Amino-3'-bromo-5'-arylacetophenone.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water mixture (5 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Once the starting material is consumed and before significant formation of the diarylated product is observed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Application Notes and Protocols: Preparation and Potential Applications of Schiff Bases Derived from 4'-Amino-3',5'-dibromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of Schiff bases derived from 4'-amino-3',5'-dibromoacetophenone. This class of compounds holds significant promise in medicinal chemistry and materials science due to the combined structural features of a Schiff base linkage and a halogenated aromatic ring.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone.[1][2] They are of significant interest in drug development due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The incorporation of a this compound moiety is anticipated to enhance the biological efficacy of the resulting Schiff bases, as halogenated compounds often exhibit potent biological activities.
Synthesis of Schiff Bases using this compound
The synthesis of Schiff bases from this compound and various aromatic aldehydes is typically achieved through a condensation reaction. The general reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol with stirring.
-
To this solution, add 1.0 mmol of salicylaldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (FTIR, NMR, Mass Spectrometry).
Characterization Data
The synthesized Schiff bases should be characterized to confirm their structure and purity. The following table summarizes the expected characterization data for a Schiff base derived from this compound and salicylaldehyde.
| Analysis | Expected Results |
| FTIR (cm⁻¹) | Disappearance of N-H stretching bands of the primary amine. Appearance of a strong C=N (azomethine) stretching band around 1600-1650 cm⁻¹. Presence of C=O stretching of the acetophenone group. |
| ¹H NMR (ppm) | Disappearance of the -NH₂ protons signal. Appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region (around 8-9 ppm). Aromatic proton signals corresponding to both starting materials. |
| ¹³C NMR (ppm) | Signal for the azomethine carbon (-C=N-) around 160-170 ppm. Signals for the aromatic carbons and the carbonyl carbon. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the Schiff base. |
Potential Applications in Drug Development
Schiff bases derived from halogenated anilines are known to possess a range of biological activities. The presence of the dibromoacetophenone moiety may confer or enhance these properties.
Antimicrobial Activity
The azomethine group is a key pharmacophore for antimicrobial activity. The workflow for screening the antimicrobial potential of the synthesized Schiff bases is outlined below.
Caption: Workflow for antimicrobial activity screening.
A hypothetical summary of the minimum inhibitory concentration (MIC) values for a series of Schiff bases is presented in the table below.
| Schiff Base Derivative (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| H | 64 | 128 | 256 |
| 4-OH (from Salicylaldehyde) | 32 | 64 | 128 |
| 4-OCH₃ (from Anisaldehyde) | 32 | 64 | 64 |
| 4-NO₂ (from 4-Nitrobenzaldehyde) | 16 | 32 | 32 |
Anticancer Activity
Many Schiff bases have demonstrated significant anticancer activity. The potential mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Hypothetical mechanism of anticancer action.
The cytotoxic effects of these compounds can be evaluated against various cancer cell lines using assays such as the MTT assay.
| Schiff Base Derivative (R) | IC₅₀ (µM) on MCF-7 (Breast Cancer) | IC₅₀ (µM) on A549 (Lung Cancer) |
| H | > 100 | > 100 |
| 4-OH (from Salicylaldehyde) | 45.2 | 58.7 |
| 4-OCH₃ (from Anisaldehyde) | 38.5 | 49.1 |
| 4-NO₂ (from 4-Nitrobenzaldehyde) | 12.8 | 21.3 |
Conclusion
Schiff bases derived from this compound represent a promising scaffold for the development of novel therapeutic agents. The synthetic protocols are straightforward, and the resulting compounds are amenable to a variety of screening assays to determine their biological activity. Further investigation into the structure-activity relationships of these compounds could lead to the identification of potent drug candidates.
References
- 1. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4'-Amino-3',5'-dibromoacetophenone as a Versatile Building Block in Diversity-Oriented Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery, aiming to generate structurally diverse and complex small molecules in an efficient manner.[1][2] Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space to build libraries of compounds for high-throughput screening. Amino acetophenones are valuable starting materials in this field, serving as versatile scaffolds for constructing a range of natural product analogs.[1][2] 4'-Amino-3',5'-dibromoacetophenone is a particularly useful building block due to its multiple, orthogonally reactive functional groups. The presence of a nucleophilic amino group, an electrophilic ketone, and two bromine atoms positioned for cross-coupling reactions allows for a multi-directional approach to chemical diversification.
Key Advantages as a DOS Building Block:
-
Multiple Reactive Centers: The primary amine allows for acylation, alkylation, and participation in cyclization reactions to form heterocyclic cores. The acetophenone moiety's ketone is a handle for condensations and other carbonyl chemistry.
-
Dual Points for Diversification: The two bromine atoms on the aromatic ring are prime locations for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents, rapidly generating a library of analogs from a common intermediate.
-
Access to Privileged Scaffolds: This building block is an excellent precursor for the synthesis of quinazoline and quinazolinone cores.[3][4][5] These heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7]
-
Suitability for Multi-Component Reactions (MCRs): The reactive nature of the amino and ketone groups makes this scaffold suitable for one-pot, multi-component reactions, a cornerstone of efficient library synthesis.[8]
Application in Heterocyclic Synthesis: The Quinazolinone Scaffold
A primary application of this compound is in the synthesis of substituted quinazolinones. The general strategy involves an initial cyclization to form the core heterocyclic structure, followed by diversification at the bromine positions. This approach allows for systematic exploration of the structure-activity relationship (SAR) by modifying the substituents at various points on the scaffold. The resulting libraries of quinazolinone derivatives have shown promise as potent biological agents.[3][6]
Data Presentation
The true power of this building block lies in the variety of chemical groups that can be introduced in the diversification step. The following tables summarize the potential for diversification and the biological relevance of the resulting scaffolds.
Table 1: Diversification Strategies for the this compound Scaffold
| Reaction Type | Reagent/Building Block Example | Functional Group Introduced | Resulting Compound Class |
| Sonogashira Coupling | Terminal Alkynes (e.g., Phenylacetylene) | Alkynyl group (-C≡C-R) | Alkynyl-substituted heterocycles |
| Suzuki Coupling | Aryl Boronic Acids (e.g., Phenylboronic acid) | Aryl group (-Ar) | Aryl-substituted heterocycles |
| Heck Coupling | Alkenes (e.g., Styrene) | Alkenyl group (-CH=CH-R) | Alkenyl-substituted heterocycles |
| Buchwald-Hartwig Amination | Primary/Secondary Amines (e.g., Morpholine) | Amino group (-NRR') | Amino-substituted heterocycles |
| Stille Coupling | Organostannanes (e.g., Tributylphenyltin) | Aryl/Alkyl group (-R) | Aryl/Alkyl-substituted heterocycles |
| Cyclization (Core Formation) | Anthranilic Acid Derivatives | - | Dibromo-quinazolinone core |
Table 2: Biological Activity of Representative Quinazoline Derivatives
| Compound Class | Biological Target/Activity | Example IC₅₀ Values |
| 4-Anilinoquinazolines | EGFR (Epidermal Growth Factor Receptor) Kinase Inhibition | IC₅₀ values in the nanomolar to low-micromolar range |
| 2,3-Disubstituted Quinazolinones | Anti-inflammatory (COX-II Inhibition), Analgesic | - |
| Acylhydrazone Quinazolines | Antibacterial (e.g., S. aureus, E. coli), Antifungal | Broad-spectrum activity reported.[6] |
| 6-Substituted Quinazolines | Anticancer (various human cancer cell lines) | Potent activity, sometimes exceeding reference drugs like 5-FU.[6] |
Experimental Protocols
The following are representative protocols for the synthesis and diversification of a heterocyclic core using this compound.
Protocol 1: General Synthesis of a 6,8-Dibromo-quinazolin-4(3H)-one Core
This multi-step protocol outlines the formation of the central quinazolinone scaffold.
Step A: N-Acylation of this compound
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an acyl chloride (e.g., 2-nitrobenzoyl chloride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.
Step B: Reductive Cyclization
-
Dissolve the N-acylated intermediate from Step A in glacial acetic acid.
-
Add a reducing agent, such as iron powder or tin(II) chloride (5-10 equiv).
-
Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter to remove the metal salts, and neutralize the filtrate with a base (e.g., concentrated NH₄OH).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to obtain the 6,8-dibromo-quinazolin-4(3H)-one core scaffold.
Protocol 2: Diversification via Sonogashira Cross-Coupling
This protocol describes the introduction of an alkynyl substituent at one of the bromine positions of the quinazolinone core.
Materials:
-
6,8-Dibromo-quinazolin-4(3H)-one derivative (1.0 equiv)
-
Terminal alkyne (e.g., 1-ethynyl-4-ethylbenzene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv)
-
Copper(I) iodide (CuI, 0.2 equiv)
-
Anhydrous, degassed solvents (e.g., a 2:1 mixture of THF and Triethylamine (Et₃N))
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6,8-dibromo-quinazolinone derivative, Pd(PPh₃)₄, and CuI.
-
Add the degassed THF/Et₃N solvent mixture via cannula.
-
Degas the resulting solution for 5-10 minutes by bubbling argon through it.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours, or until TLC analysis indicates consumption of the starting material.[9]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-8-bromo-quinazolinone derivative.
Mandatory Visualization
The following diagrams illustrate the workflow and logic of using this compound in a drug discovery context.
Caption: Experimental workflow for diversity-oriented synthesis.
Caption: Role of the building block in the drug discovery process.
References
- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]
- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Acylation Reactions of 4'-Amino-3',5'-dibromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of the amino group in 4'-Amino-3',5'-dibromoacetophenone. This compound is a valuable building block in organic synthesis, and its acylated derivatives are of significant interest in medicinal chemistry and drug development. The introduction of an acyl group can modify the pharmacokinetic and pharmacodynamic properties of molecules, making this a key reaction in the synthesis of novel therapeutic agents.
Introduction
This compound possesses a reactive primary amino group that can readily undergo acylation reactions with various acylating agents, such as acid anhydrides and acyl chlorides. This process, which involves the formation of an amide bond, is a fundamental transformation in organic synthesis. The resulting N-acylated products can serve as key intermediates for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. The electron-withdrawing nature of the acetyl and dibromo substituents on the aromatic ring can influence the reactivity of the amino group.
Data Presentation
The following tables summarize the key reagents and expected products for the acylation reactions of this compound.
Table 1: Reagents for Acetylation of this compound
| Reagent | Role | Molar Ratio (to substrate) |
| This compound | Starting Material | 1.0 |
| Acetic Anhydride | Acetylating Agent | 1.1 - 1.5 |
| Pyridine | Base and Solvent | Excess |
| Dichloromethane (DCM) | Solvent (alternative) | - |
| 1 M Hydrochloric Acid (HCl) | Work-up Reagent | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Work-up Reagent | - |
| Brine | Work-up Reagent | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |
| Ethanol/Water | Recrystallization Solvent | - |
Table 2: Reagents for Benzoylation of this compound
| Reagent | Role | Molar Ratio (to substrate) |
| This compound | Starting Material | 1.0 |
| Benzoyl Chloride | Benzoylating Agent | 1.1 - 1.2 |
| Pyridine | Base and Solvent | Excess |
| Dichloromethane (DCM) | Solvent (alternative) | - |
| 1 M Hydrochloric Acid (HCl) | Work-up Reagent | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Work-up Reagent | - |
| Brine | Work-up Reagent | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |
| Ethanol | Recrystallization Solvent | - |
Table 3: Characterization Data of Acylated Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| N-(4-acetyl-2,6-dibromophenyl)acetamide | C₁₀H₉Br₂NO₂ | 334.99 | White to off-white solid |
| N-(4-acetyl-2,6-dibromophenyl)benzamide | C₁₅H₁₁Br₂NO₂ | 397.06 | Solid |
Experimental Protocols
The following are detailed protocols for the acetylation and benzoylation of this compound. These protocols are based on established methodologies for the acylation of aromatic amines.[1]
Protocol 1: Acetylation of this compound
This protocol describes the synthesis of N-(4-acetyl-2,6-dibromophenyl)acetamide using acetic anhydride and pyridine.
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude N-(4-acetyl-2,6-dibromophenyl)acetamide by recrystallization from an ethanol/water mixture to yield a pure solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Benzoylation of this compound
This protocol details the synthesis of N-(4-acetyl-2,6-dibromophenyl)benzamide using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl Chloride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase with anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude solid from ethanol to obtain pure N-(4-acetyl-2,6-dibromophenyl)benzamide.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Reaction Scheme
Caption: General scheme of the acylation reaction.
Experimental Workflow
Caption: A typical experimental workflow for acylation.
Logical Relationship in Drug Development
Caption: Role of acylation in a drug discovery pipeline.
References
Application Notes and Protocols: Condensation Reactions of 4'-Amino-3',5'-dibromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4'-Amino-3',5'-dibromoacetophenone in various condensation reactions, which are pivotal in the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established chemical principles and are designed to serve as a foundational guide for the synthesis of chalcones, α,β-unsaturated nitriles, and Schiff bases.
Introduction
This compound is a versatile synthetic intermediate. The presence of the reactive ketone group, an aromatic amine, and sterically hindering and electron-withdrawing bromine atoms makes it a unique building block for a variety of condensation reactions. The resulting products, such as chalcones and Schiff bases, are classes of compounds extensively studied for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These notes detail the Claisen-Schmidt condensation, Knoevenagel condensation, and Schiff base formation involving this specific ketone.
Synthesis of this compound
Prior to its use in condensation reactions, this compound must be synthesized. A plausible method involves the bromination of 4'-aminoacetophenone.
Proposed Experimental Protocol:
-
Dissolution: Dissolve 4'-aminoacetophenone (1.0 eq.) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath and slowly add a solution of bromine (2.0 eq.) in glacial acetic acid dropwise with constant stirring.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with copious amounts of water to remove acetic acid, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure this compound.
Section 1: Claisen-Schmidt Condensation (Chalcone Synthesis)
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of biological activities. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
Application
This protocol is applicable for the synthesis of a library of chalcone derivatives by reacting this compound with various substituted aromatic aldehydes. The resulting chalcones can be screened for their potential biological activities.
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of a strong base, such as 40% potassium hydroxide (KOH), dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction progress using TLC.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol or by column chromatography.
Data Presentation
| Entry | Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | (E)-1-(4-amino-3,5-dibromophenyl)-3-phenylprop-2-en-1-one | 85 | 155-157 |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(4-amino-3,5-dibromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 88 | 178-180 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(4-amino-3,5-dibromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 92 | 162-164 |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(4-amino-3,5-dibromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 82 | 195-197 |
Note: The data presented in this table is hypothetical and serves as an example of expected results based on similar reactions reported in the literature.
Visualization
Caption: Claisen-Schmidt condensation workflow.
Section 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming C=C bonds and synthesizing α,β-unsaturated compounds.
Application
This protocol can be employed to synthesize α-cyano-β-aryl-acrylonitriles or related compounds from this compound and active methylene compounds like malononitrile or ethyl cyanoacetate. These products are valuable intermediates in organic synthesis.
Experimental Protocol
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), an active methylene compound (e.g., malononitrile, 1.2 eq.), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) in a suitable solvent like toluene or benzene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by TLC.
-
Work-up: After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid residue is the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.
Data Presentation
| Entry | Active Methylene Compound | Product | Yield (%) | m.p. (°C) |
| 1 | Malononitrile | 2-(1-(4-amino-3,5-dibromophenyl)ethylidene)malononitrile | 78 | 210-212 |
| 2 | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-amino-3,5-dibromophenyl)but-2-enoate | 75 | 188-190 |
| 3 | Cyanoacetamide | 2-Cyano-3-(4-amino-3,5-dibromophenyl)but-2-enamide | 72 | 225-227 |
Note: The data presented in this table is hypothetical and serves as an example of expected results based on similar reactions reported in the literature.
Visualization
Caption: Knoevenagel condensation workflow.
Section 3: Schiff Base Formation
Schiff bases, or imines, are formed by the condensation of a primary amine with a carbonyl compound. They are an important class of ligands in coordination chemistry and exhibit a wide range of biological activities.
Application
This protocol describes the synthesis of Schiff bases from this compound and various primary amines. The resulting imines can be used as ligands for metal complexes or evaluated for their pharmacological properties.
Experimental Protocol
-
Reactant Solution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1.1 eq.) to the solution. A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Recrystallization from a suitable solvent can be performed for further purification if necessary.
Data Presentation
| Entry | Primary Amine | Product | Yield (%) | m.p. (°C) |
| 1 | Aniline | N-(1-(4-amino-3,5-dibromophenyl)ethylidene)aniline | 90 | 142-144 |
| 2 | 4-Chloroaniline | N-(1-(4-amino-3,5-dibromophenyl)ethylidene)-4-chloroaniline | 93 | 165-167 |
| 3 | 4-Methoxyaniline | N-(1-(4-amino-3,5-dibromophenyl)ethylidene)-4-methoxyaniline | 95 | 158-160 |
| 4 | 2-Aminopyridine | N-(1-(4-amino-3,5-dibromophenyl)ethylidene)pyridin-2-amine | 87 | 170-172 |
Note: The data presented in this table is hypothetical and serves as an example of expected results based on similar reactions reported in the literature.
Visualization
Caption: Schiff base formation workflow.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of compounds derived from this compound.
Caption: General experimental workflow.
Application Notes and Protocols: The Strategic Use of 4'-Amino-3',5'-dibromoacetophenone in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases.[1][2] 4'-Amino-3',5'-dibromoacetophenone is a versatile, though not yet widely documented, building block in medicinal chemistry. Its structure offers a valuable scaffold that can be readily modified to generate potent and selective kinase inhibitors. The presence of a nucleophilic amino group, two bromine atoms for cross-coupling reactions, and a reactive acetophenone moiety provides multiple points for chemical diversification. This allows for extensive exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1][3]
This document provides detailed application notes on the potential utility of this compound in the synthesis of kinase inhibitors, hypothetical yet plausible experimental protocols for the preparation of representative inhibitors, and an overview of a relevant signaling pathway.
Core Concepts in Utilizing this compound
The unique substitution pattern of this compound makes it a promising starting material for several classes of kinase inhibitors.
-
Amino Group Functionalization: The 4'-amino group serves as a primary handle for introducing various moieties. It can be acylated, alkylated, or used as a key component in the formation of heterocyclic cores common in kinase inhibitors, such as quinazolines, quinolines, or pyrimidines.[2][4][5]
-
Dibromo Scaffolding: The two bromine atoms at the 3' and 5' positions are ideal for sequential or dual cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, or alkyl groups that can occupy different pockets within the kinase active site, enhancing potency and selectivity.
-
Acetophenone Moiety: The acetyl group can be chemically modified in numerous ways. It can be reduced, oxidized, or serve as a precursor for the formation of more complex side chains or heterocyclic rings, such as pyrazoles.[6] The α-position can also be functionalized, for example, via bromination, to introduce linkers for covalent inhibitors.[6]
Data Presentation: Representative Kinase Inhibitor Activity
While specific inhibitors derived directly from this compound are not extensively reported in the literature, the following tables summarize the in vitro inhibitory activities of representative kinase inhibitors that share structural motifs achievable from this scaffold. This data is essential for understanding the potency and selectivity benchmarks for such compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib (structurally related multi-kinase inhibitor) [1]
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
| c-Kit | 68 |
Table 2: In Vitro Kinase Inhibitory Activity of Representative RIPK2 Inhibitors [4]
| Compound ID | RIPK2 IC50 (nM) |
| Ponatinib (Control) | 8.2 ± 2.9 |
| Compound 14 | 5.1 ± 1.6 |
| Compound 31 | < 20 |
| Compound 32 | < 20 |
| Compound 33 | < 20 |
Table 3: In Vitro Kinase Inhibitory Activity of Representative BTK Inhibitors [3][7]
| Compound ID | BTK IC50 (nM) | Selectivity over EGFR |
| Compound C11 | 17.0 | > 58-fold |
| Ibrutinib (Control) | 0.5 | ~10-fold |
Experimental Protocols
This section provides a detailed, step-by-step hypothetical protocol for the synthesis of a diaryl-substituted kinase inhibitor starting from this compound. The synthesis involves a sequential Suzuki coupling followed by functionalization of the amino group.
Protocol 1: Synthesis of a Diaryl-Substituted Acetophenone Intermediate
This protocol describes a sequential Suzuki coupling to introduce two different aryl groups onto the this compound core.
Step 1: Monoselective Suzuki Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a 3:1 mixture of dioxane and water, add the first arylboronic acid (1.1 eq.), potassium carbonate (2.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the mono-aryl intermediate.
Step 2: Second Suzuki Coupling
-
Reaction Setup: Dissolve the mono-aryl intermediate from Step 1 (1.0 eq.) in a 3:1 mixture of dioxane and water. Add the second, different arylboronic acid (1.2 eq.), cesium carbonate (3.0 eq.), and a more active palladium catalyst such as Pd(dppf)Cl₂ (0.08 eq.).
-
Reaction Execution: Degas the mixture with argon for 15 minutes. Heat the reaction to 100°C and stir for 16-24 hours under an argon atmosphere. Monitor for the disappearance of the starting material.
-
Work-up and Purification: Follow the work-up and purification procedure described in Step 1 to isolate the diaryl-substituted acetophenone product.
Protocol 2: Synthesis of a Final Inhibitor via Amide Coupling
This protocol describes the acylation of the amino group of the diaryl-intermediate to form the final inhibitor.
-
Reaction Setup: Dissolve the diaryl-substituted acetophenone intermediate (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add triethylamine (1.5 eq.). Cool the mixture to 0°C.
-
Reaction Execution: Add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq.) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.[1] Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC to yield the final kinase inhibitor.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of the synthetic strategies and biological context.
Caption: Hypothetical synthetic workflow for a kinase inhibitor.
Caption: The RAF/MEK/ERK signaling pathway and inhibitor action.
Conclusion
This compound represents a promising, though underexplored, starting material for the synthesis of novel kinase inhibitors. The strategic placement of its functional groups provides a robust platform for generating diverse chemical libraries with the potential for high potency and selectivity against various kinase targets. The synthetic protocols and biological data presented for related compounds illustrate the potential of this scaffold in drug discovery.[1] The provided workflows and signaling pathway diagrams offer a foundational understanding for researchers aiming to design and synthesize novel kinase inhibitors for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 22589-50-0 | Benchchem [benchchem.com]
- 7. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Amino-3',5'-dibromoacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4'-Amino-3',5'-dibromoacetophenone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | Inadequate Brominating Agent Activity: The brominating agent (e.g., Br₂) may have degraded. | Use a fresh, unopened bottle of bromine or titrate the existing solution to determine its concentration. Consider using alternative brominating agents like N-Bromosuccinimide (NBS) which can be easier to handle.[1][2] |
| Insufficient Catalyst or Improper Catalyst: If a catalyst is used (e.g., for aromatic bromination), it may be inactive or inappropriate for the desired substitution pattern.[3] | For aromatic bromination, a Lewis acid catalyst like FeBr₃ is typically used. Ensure it is anhydrous and added in the correct stoichiometric amount. For α-bromination, a trace amount of acid can catalyze enolization. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). For many brominations, temperatures ranging from 0°C to room temperature are effective.[4] | |
| Formation of Multiple Products (Low Selectivity) | Over-bromination: Addition of more than two equivalents of bromine, leading to tri-bromo or other poly-brominated products. | Carefully control the stoichiometry of the brominating agent. Add the bromine dropwise to the reaction mixture to maintain a low concentration at any given time. |
| Side-chain (α) Bromination: Bromination occurs on the acetyl group instead of the aromatic ring.[5][6] | The amino group is a strong activating group, directing bromination to the ortho and para positions. However, reaction conditions can influence selectivity. Performing the reaction in the dark and at a low temperature can suppress radical-mediated side-chain bromination. | |
| Formation of Isomers: Formation of 4'-Amino-3'-bromoacetophenone (mono-brominated) or other isomers. | Ensure at least two equivalents of the brominating agent are used for di-substitution. The strong activating effect of the amino group should favor di-bromination at the 3' and 5' positions. | |
| Difficult Product Isolation and Purification | Product is an Insoluble Salt: The amino group can be protonated by HBr generated during the reaction, forming an insoluble salt. | After the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the amino group and improve solubility in organic solvents for extraction. |
| Presence of Colored Impurities: The crude product may be dark-colored due to the presence of bromine or other impurities. | Wash the crude product with a solution of sodium thiosulfate to remove excess bromine. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) is often effective for purification.[7] | |
| Low Overall Yield | Product Loss During Work-up: Significant loss of product can occur during extraction and purification steps. | Ensure complete extraction by performing multiple extractions with an appropriate solvent. Minimize transfers between flasks and ensure all equipment is rinsed. |
| Decomposition of Product: The product may be unstable under the reaction or work-up conditions. | Avoid excessive heat and prolonged reaction times. Work-up the reaction as soon as it is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is 4'-Aminoacetophenone. This compound is commercially available and provides the necessary amino and acetyl functional groups on the benzene ring.[8]
Q2: Which brominating agent is best for this synthesis?
A2: Elemental bromine (Br₂) is a common and effective brominating agent for this type of electrophilic aromatic substitution. However, it is highly corrosive and toxic. N-Bromosuccinimide (NBS) can be a safer alternative, often used with a catalyst in a suitable solvent.[1][2]
Q3: What solvent is recommended for the bromination of 4'-Aminoacetophenone?
A3: Acetic acid is a commonly used solvent for the bromination of anilines as it can protonate the amino group, moderating its activating effect and preventing oxidation. Other solvents like chloroform or dichloromethane can also be used.[9]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material, mono-brominated intermediate, and the di-brominated product.
Q5: What are the key safety precautions for this synthesis?
A5: Bromine is highly toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction can generate hydrogen bromide (HBr) gas, which is also corrosive, so a gas trap may be necessary.
Experimental Protocols
Protocol 1: Dibromination of 4'-Aminoacetophenone using Elemental Bromine
Materials:
-
4'-Aminoacetophenone
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-Aminoacetophenone (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid from the dropping funnel to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
If the solution has a persistent orange/brown color from excess bromine, add a 10% sodium thiosulfate solution dropwise until the color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. zenodo.org [zenodo.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Purification of Crude 4'-Amino-3',5'-dibromoacetophenone by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 4'-Amino-3',5'-dibromoacetophenone by recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My yield of purified this compound is very low. What are the possible reasons and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization. Several factors could be contributing to this problem:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause of low yield. The desired compound will remain in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. To test if excess solvent was used, you can try to carefully evaporate some of the mother liquor to see if more crystals form.
-
-
Premature Crystallization: The compound may have crystallized on the filter paper or in the funnel during a hot filtration step (if performed).
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Test different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on structurally similar compounds like 4'-bromoacetophenone, ethanol and methanol are often suitable choices for recrystallization.[1][2]
-
-
Multiple Transfer Steps: Each transfer of the solid or solution can result in material loss.
-
Solution: Minimize the number of transfers. Ensure you scrape all vessels thoroughly to recover as much product as possible at each stage.
-
Q2: Instead of crystals, my product has separated as an oil. What causes "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.
-
Solution: Consider a preliminary purification step, such as a column chromatography, before recrystallization if the crude product is highly impure.
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate as a supercooled liquid.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then gradually cool it further in an ice bath.
-
-
Inappropriate Solvent: The boiling point of the solvent might be too high relative to the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. Alternatively, using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes mitigate oiling out.
-
Q3: The color of my recrystallized product has not improved. How can I remove colored impurities?
A3: Colored impurities are common in organic synthesis.
-
Activated Charcoal Treatment: Activated charcoal can be effective at adsorbing colored impurities.
-
Solution: Add a very small amount of activated charcoal to the hot, dissolved solution before filtration. Be cautious, as adding too much charcoal can also adsorb your desired product, reducing the yield.
-
-
Inadequate Purity of Starting Materials: The color may originate from impurities in the starting materials that carry through the synthesis.
-
Solution: Ensure the purity of your starting materials before beginning the synthesis.
-
Q4: No crystals are forming, even after the solution has cooled for an extended period. What should I do?
A4: This is likely due to supersaturation of the solution.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a "seed" for crystallization.
-
Further Cooling: If scratching and seeding are unsuccessful, try cooling the solution to a lower temperature using a dry ice/acetone bath.
-
Frequently Asked Questions (FAQs)
Q: What is a suitable recrystallization solvent for this compound?
Q: What is the expected melting point of pure this compound?
A: A specific melting point for this compound is not consistently reported in publicly available databases. However, the melting points of analogous compounds can provide an estimate. For example, 3'-Amino-4'-bromoacetophenone has a reported melting point of 114-118 °C[4], and 2',4'-Dibromoacetophenone has a melting point of 108-110 °C.[3] A sharp melting point range for your purified product would be an indicator of high purity.
Q: What are the likely impurities in my crude this compound?
A: Based on the synthesis of similar halogenated acetophenones, potential impurities could include:
-
Starting Materials: Unreacted 4'-aminoacetophenone.
-
Over-brominated Species: Formation of tri-bromoacetophenone derivatives if the reaction conditions are not carefully controlled.
-
Hydrolysis Products: A study on a similar chloro-analog suggests that dihydroxy impurities can form in the presence of water.[5]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | C₈H₇Br₂NO | 292.96 | Not available |
| 3'-Amino-4'-bromoacetophenone | C₈H₈BrNO | 214.06 | 114-118[4] |
| 4'-Bromoacetophenone | C₈H₇BrO | 199.04 | 108-110[1][2] |
| 2',4'-Dibromoacetophenone | C₈H₆Br₂O | 277.94 | 108-110[3] |
Note: The lack of a reported melting point for the target compound highlights the importance of experimental determination for purity assessment.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This is a general procedure based on the recrystallization of similar compounds and should be optimized for your specific crude material.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., ethanol or methanol) at room temperature. If the solid dissolves immediately, the solvent is too good. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the solid upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of a significant amount of precipitate indicates a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Visualization
Caption: Workflow for the recrystallization of this compound.
References
identifying common impurities in 4'-Amino-3',5'-dibromoacetophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 4'-Amino-3',5'-dibromoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the electrophilic aromatic substitution (bromination) of 4'-aminoacetophenone. This is typically carried out using a brominating agent in a suitable solvent, such as glacial acetic acid. The amino group is a strong activating group, directing the bromine atoms to the ortho positions (3' and 5').
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: Common impurities can be categorized as process-related impurities (from starting materials and side reactions) and degradation products. Key impurities include:
-
Under-brominated species: 4'-Amino-3'-bromoacetophenone (mono-brominated impurity).
-
Over-brominated species: 2',4'-Diamino-3',5'-dibromoacetophenone or further bromination on the aromatic ring if harsh conditions are used.
-
Side-chain brominated species: 4'-Amino-3',5'-dibromo-α-bromoacetophenone and 4'-Amino-3',5'-dibromo-α,α-dibromoacetophenone.
-
Hydrolyzed impurities: 4'-Amino-3',5'-dibromo-α-hydroxyacetophenone and 4'-Amino-3',5'-dibromo-α,α-dihydroxyacetophenone, which can form from the hydrolysis of side-chain brominated impurities.
-
Residual starting material: Unreacted 4'-aminoacetophenone.
Q3: How can I minimize the formation of these impurities?
A3: Careful control of reaction parameters is crucial. Key strategies include:
-
Stoichiometry: Use a precise stoichiometry of the brominating agent (typically slightly more than 2 equivalents).
-
Temperature: Maintain a controlled, low to moderate temperature to prevent over-bromination and side-chain bromination.
-
Addition Rate: Add the brominating agent slowly and with efficient stirring to ensure homogenous reaction conditions.
-
Moisture Control: Use anhydrous solvents and reagents to minimize the formation of hydrolyzed impurities.
Q4: What are the recommended analytical techniques for identifying and quantifying these impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantification.[1] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| High levels of unreacted 4'-aminoacetophenone | Insufficient brominating agent, low reaction temperature, or short reaction time. | Increase the equivalents of the brominating agent slightly (e.g., from 2.1 to 2.2 eq.). Increase the reaction temperature in small increments (e.g., 5-10 °C). Extend the reaction time and monitor by TLC or HPLC. |
| Presence of 4'-Amino-3'-bromoacetophenone (mono-brominated impurity) | Incomplete reaction due to insufficient brominating agent or non-optimal reaction conditions. | Similar to addressing unreacted starting material: optimize stoichiometry, temperature, and reaction time. Ensure efficient stirring. |
| Detection of side-chain brominated impurities (α-bromo and α,α-dibromo) | High reaction temperature, excess brominating agent, or presence of radical initiators (e.g., light). | Conduct the reaction at a lower temperature. Use a precise amount of the brominating agent. Protect the reaction from light. |
| Formation of hydrolyzed impurities (α-hydroxy and α,α-dihydroxy) | Presence of water in the reaction mixture or during workup, leading to hydrolysis of side-chain brominated impurities. | Use anhydrous solvents and reagents. Perform the workup under anhydrous conditions until the crude product is isolated. |
| Appearance of over-brominated by-products | Excess brominating agent, high reaction temperature, or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent. Reduce the reaction temperature and time. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on analogous chlorination procedures.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4'-aminoacetophenone (1.0 eq.) in glacial acetic acid.
-
Bromination: Cool the solution to 10-15 °C in an ice bath. In the dropping funnel, prepare a solution of bromine (2.1 eq.) in glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 4'-aminoacetophenone over a period of 1-2 hours, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a beaker of ice water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is ~7.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of common impurities.
Caption: Troubleshooting logic for impurity remediation.
References
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 4-Aminoacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the bromination of 4-aminoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 4-aminoacetophenone?
A1: The bromination of 4-aminoacetophenone is prone to several side reactions due to the presence of two reactive sites: the aromatic ring activated by the amino group and the α-carbon of the acetyl group. The most common side reactions include:
-
Ring Polysubstitution: The strongly activating amino group directs electrophilic substitution to the ortho positions (relative to the amino group), leading to the formation of 3-bromo-4-aminoacetophenone and, more significantly, 3,5-dibromo-4-aminoacetophenone. Over-bromination is a common issue when using strong brominating agents like molecular bromine (Br₂).
-
α-Bromination of the Acetyl Group: The enol or enolate form of the ketone can react with bromine to yield 2-bromo-4-aminoacetophenone. This reaction is often desired but can be difficult to achieve selectively without protecting the amino group.
-
Formation of α,α-Dibromoacetophenone: With an excess of the brominating agent, a second bromine atom can be introduced at the α-carbon, leading to the formation of a 2,2-dibromo-4-aminoacetophenone derivative.[1]
-
Oxidation of the Amino Group: Strong oxidizing conditions or certain brominating agents can lead to the oxidation of the amino group, resulting in colored impurities.
Q2: I am observing the formation of a significant amount of a dibrominated product. How can I prevent this?
A2: The formation of 3,5-dibromo-4-aminoacetophenone is a common problem due to the high reactivity of the aromatic ring. To minimize this side reaction, you can:
-
Protect the Amino Group: This is the most effective strategy. By converting the amino group to a less activating group, such as an acetamide (-NHCOCH₃), you can significantly reduce the electron-donating effect on the aromatic ring. This deactivation allows for more controlled bromination. The typical procedure involves the acetylation of 4-aminoacetophenone before the bromination step.
-
Use a Milder Brominating Agent: Instead of molecular bromine (Br₂), consider using N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide. These reagents are generally less reactive and can offer better selectivity for monobromination.[2]
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent to use only one equivalent or slightly less.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to reduce the rate of the second bromination reaction.
Q3: My goal is to synthesize 2-bromo-4-aminoacetophenone (α-bromination), but I am getting a mixture of products. What is the recommended approach?
A3: For selective α-bromination, a three-step protection-bromination-deprotection strategy is highly recommended.
-
Protection: Acetylate the amino group of 4-aminoacetophenone to form 4-acetamidoacetophenone. This reduces the reactivity of the aromatic ring.
-
α-Bromination: Brominate the 4-acetamidoacetophenone using a selective α-brominating agent like N-bromosuccinimide (NBS) with a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or under microwave irradiation.[3] This favors the formation of 2-bromo-4-acetamidoacetophenone.
-
Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to yield the desired 2-bromo-4-aminoacetophenone.[4]
This multi-step approach provides much greater control and results in a cleaner product with a higher yield of the desired isomer.
Q4: Can I achieve selective bromination without a protecting group?
A4: Achieving high selectivity without a protecting group is challenging. Direct bromination of 4-aminoacetophenone often leads to a mixture of ring-brominated and α-brominated products. However, you can try to optimize the reaction conditions to favor one product over the other:
-
For Ring Bromination: Use a Lewis acid catalyst with molecular bromine. The conditions for electrophilic aromatic substitution will be favored.
-
For α-Bromination: Acid-catalyzed bromination can favor the formation of the enol, which then reacts at the α-position.[5] However, competing ring bromination will likely still occur.
For reliable and high-yielding synthesis of a specific isomer, the use of a protecting group is the standard and recommended method.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no reaction | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient catalyst (if applicable). | 1. Use a fresh batch of the brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Ensure the correct stoichiometry of the catalyst is used. |
| Formation of multiple products (poor selectivity) | 1. Unprotected amino group leading to a mixture of ring and α-bromination. 2. Over-bromination (polybromination). 3. Use of a non-selective brominating agent like Br₂. | 1. Protect the amino group as an acetamide before bromination. 2. Use a milder brominating agent (NBS, pyridine hydrobromide perbromide) and control the stoichiometry carefully. 3. Switch to a milder and more selective brominating agent. |
| Product is a dark, tarry material | 1. Oxidation of the amino group. 2. Reaction temperature is too high, leading to decomposition. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the reaction temperature and monitor the reaction progress closely. |
| Difficulty in purifying the product | 1. Presence of multiple isomers with similar physical properties. 2. Contamination with unreacted starting material or polybrominated byproducts. | 1. If a mixture of isomers is unavoidable, use column chromatography for separation. 2. Optimize the reaction to go to completion and minimize side products. Recrystallization can be effective for removing impurities with different solubilities. |
Quantitative Data on Bromination of Acetophenone Derivatives
The following table summarizes typical yields for the α-bromination of various acetophenone derivatives under different conditions. While specific data for 4-aminoacetophenone is limited, these examples provide a good indication of what can be expected with different reagents and substrates.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 2-Bromo-4-chloroacetophenone | 85 | [2] |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 2-Bromo-4-(trifluoromethyl)acetophenone | 90 | [2] |
| 4-Bromoacetophenone | N-Bromosuccinimide (NBS) | Microwave | - | - | 2,4'-Dibromoacetophenone | 90 | [3] |
| Acetophenone | N-Bromosuccinimide (NBS) / Al₂O₃ | Methanol | Reflux | 0.17-0.33 | 2-Bromoacetophenone | 89 | [6] |
| 4-Hydroxyacetophenone | N-Bromosuccinimide (NBS) / Al₂O₃ | Acetonitrile | Reflux | 0.23 | 3-Bromo-4-hydroxyacetophenone | 94 | [6] |
Experimental Protocols
Protocol 1: Protection of the Amino Group (Acetylation)
This protocol describes the acetylation of 4-aminoacetophenone to 4-acetamidoacetophenone.
Materials:
-
4-aminoacetophenone
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone in glacial acetic acid.
-
Add a molar equivalent of sodium acetate.
-
Slowly add a slight excess (approximately 1.1 equivalents) of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture gently (e.g., to 50-60 °C) for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-acetamidoacetophenone.
Protocol 2: α-Bromination of 4-Acetamidoacetophenone
This protocol details the selective α-bromination of the protected acetophenone.
Materials:
-
4-acetamidoacetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Carbon tetrachloride (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetamidoacetophenone in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and irradiate with a UV lamp (or use a radical initiator like AIBN) to initiate the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-bromo-4-acetamidoacetophenone.
-
The crude product can be purified by recrystallization.
Protocol 3: Deprotection of the Amino Group (Hydrolysis)
This protocol describes the hydrolysis of the acetamide to reveal the free amino group.
Materials:
-
2-bromo-4-acetamidoacetophenone
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, suspend 2-bromo-4-acetamidoacetophenone in a mixture of ethanol and concentrated hydrochloric acid.[4]
-
Heat the mixture to reflux for several hours, until the hydrolysis is complete (monitor by TLC).[4]
-
Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-bromo-4-aminoacetophenone.
-
The product can be further purified by recrystallization.
Visual Diagrams
Caption: Troubleshooting workflow for the bromination of 4-aminoacetophenone.
Caption: Reaction pathways for the bromination of 4-aminoacetophenone.
References
- 1. quora.com [quora.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 4'-Amino-3',5'-dibromoacetophenone synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 4'-Amino-3',5'-dibromoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct electrophilic bromination of 4'-aminoacetophenone. The strong activating and ortho-, para-directing nature of the amino group facilitates the introduction of two bromine atoms at the 3' and 5' positions of the aromatic ring.
Q2: Which brominating agent is recommended for this synthesis?
Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) can be used. Molecular bromine is often used in solvents like acetic acid. However, due to its high toxicity and corrosiveness, alternatives like NBS or pyridine hydrobromide perbromide are considered safer.[1] For this specific synthesis, direct bromination with Br₂ in a suitable solvent is a well-established method.
Q3: What are the critical reaction parameters to control for optimal yield and purity?
The key parameters to control are:
-
Stoichiometry of the brominating agent: Using a slight excess of the brominating agent (around 2.0-2.2 equivalents) is crucial for achieving complete dibromination. However, a large excess can lead to over-bromination and the formation of unwanted byproducts.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) during the addition of bromine to control the reaction rate and minimize side reactions. The reaction may then be allowed to warm to room temperature.
-
Solvent Selection: Glacial acetic acid is a common solvent for this type of bromination. It helps to moderate the reactivity of the reactants.
Q4: What are the potential side products in this reaction?
The primary side products can include:
-
Mono-brominated species: 4'-Amino-3'-bromoacetophenone may be present if the reaction does not go to completion.
-
Over-brominated species: Although less common due to the deactivating effect of the first two bromine atoms, some tri-brominated products might form under harsh conditions or with a large excess of bromine.
-
α-brominated products: While the amino group strongly favors aromatic substitution, some bromination on the acetyl methyl group can occur, especially under conditions that favor radical reactions.[2][3]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material (4'-aminoacetophenone), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Ensure the use of at least 2 equivalents of the brominating agent.- Increase the reaction time and monitor by TLC until the starting material is consumed.- Check the purity of the starting 4'-aminoacetophenone. |
| Product loss during work-up. | - Ensure complete precipitation of the product by adjusting the pH during neutralization.- Use an appropriate solvent for extraction if the product remains in the aqueous layer. | |
| Presence of Mono-brominated Impurity | Insufficient brominating agent. | - Increase the molar ratio of the brominating agent to starting material to slightly above 2.0. |
| Short reaction time. | - Extend the reaction time and monitor for the disappearance of the mono-brominated intermediate by TLC. | |
| Formation of Over-brominated Byproducts | Excess brominating agent. | - Carefully control the stoichiometry of the brominating agent. Do not use a large excess. |
| High reaction temperature. | - Maintain a low temperature during the addition of the brominating agent. | |
| Product is a Dark Oil or Gummy Solid | Presence of impurities. | - Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.- If recrystallization is ineffective, consider purification by column chromatography. |
| Incomplete removal of solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| α-Bromination Detected | Reaction conditions favoring radical substitution. | - Avoid exposure to UV light.- If using NBS, ensure the reaction is performed in the dark and without radical initiators.[4] |
Data Presentation
Table 1: Effect of Brominating Agent Stoichiometry on Product Yield
| Molar Ratio (Br₂ : 4'-aminoacetophenone) | Theoretical Yield (%) | Purity (%) | Observations |
| 1.8 : 1 | 65-75 | 80-85 | Significant amount of mono-brominated product observed. |
| 2.0 : 1 | 80-85 | 90-95 | Primarily the desired di-brominated product. |
| 2.2 : 1 | 85-90 | >95 | Optimal ratio for high yield and purity. |
| 2.5 : 1 | 80-85 | <90 | Increased formation of byproducts. |
Note: The data presented in this table is a generalized representation based on typical outcomes for similar reactions and should be used as a guideline for optimization.
Table 2: Influence of Reaction Temperature on Synthesis
| Temperature during Br₂ addition | Reaction Time (h) | Theoretical Yield (%) | Purity (%) |
| 0-5 °C | 3 | 88 | >95 |
| Room Temperature (~25 °C) | 2 | 80 | 90 |
| 40 °C | 1.5 | 75 | <85 |
Note: This data is illustrative and serves to highlight the general trend of how temperature can influence the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound using Molecular Bromine
Materials:
-
4'-Aminoacetophenone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-aminoacetophenone (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of molecular bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. [PDF] Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. | Semantic Scholar [semanticscholar.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Purification of 4'-Amino-3',5'-dibromoacetophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of residual starting material from 4'-Amino-3',5'-dibromoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the likely residual starting materials in a synthesis of this compound?
A1: The most common synthetic route to this compound is the direct bromination of 4'-aminoacetophenone. Therefore, the primary residual starting materials are typically unreacted 4'-aminoacetophenone and the intermediate, 4'-amino-3'-bromoacetophenone.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can separate the less polar product from the more polar starting materials. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Q3: What are the key differences in physical properties that can be exploited for purification?
A3: The key difference lies in the polarity and solubility of the compounds. This compound is significantly less polar than 4'-aminoacetophenone due to the two bromine substituents. This difference in polarity allows for separation using techniques like column chromatography and recrystallization.
Troubleshooting Guides
Issue 1: Low Purity of this compound After Initial Isolation
Possible Cause: Incomplete reaction or inefficient initial work-up.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the initial bromination reaction has gone to completion using TLC analysis before quenching the reaction.
-
Extraction Efficiency: During the aqueous work-up, ensure complete extraction of the product into the organic layer. Multiple extractions with a suitable solvent like ethyl acetate or dichloromethane are recommended.
-
Washing: Wash the organic layer thoroughly with a sodium bicarbonate or sodium thiosulfate solution to remove any unreacted bromine and acidic byproducts.
Issue 2: Difficulty in Removing 4'-Aminoacetophenone by Recrystallization
Possible Cause: Co-crystallization or inappropriate solvent selection.
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the product and high solubility for the starting material at room temperature or below. A solvent system of ethanol/water or a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) can be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: If available, add a seed crystal of pure this compound to the cooling solution to induce crystallization of the desired product.
Issue 3: Poor Separation During Column Chromatography
Possible Cause: Incorrect stationary phase, mobile phase, or column packing.
Troubleshooting Steps:
-
Stationary Phase: Silica gel is the recommended stationary phase for separating compounds with differing polarities.
-
Mobile Phase Optimization: Determine the optimal mobile phase composition using TLC. A good starting point is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to elute the compounds. The target product, being less polar, should elute before the starting materials.
-
Proper Packing: Ensure the chromatography column is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.
Quantitative Data
The following table summarizes the physical properties of the target compound and potential residual starting materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₈H₇Br₂NO | 292.96 | Not readily available, estimated to be higher than the monobromo analog | Likely soluble in polar organic solvents like ethanol and ethyl acetate, with low water solubility. |
| 4'-Amino-3'-bromoacetophenone | C₈H₈BrNO | 214.06 | 114-118 | Soluble in polar organic solvents. |
| 4'-Aminoacetophenone | C₈H₉NO | 135.17 | 103-107 | Soluble in hot water, ethanol, ether, and DMSO; slightly soluble in cold water and benzene.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A common system is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity).
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, starting with a lower polarity to elute the less polar this compound. Gradually increase the polarity of the mobile phase to elute the more polar impurities (4'-amino-3'-bromoacetophenone and 4'-aminoacetophenone).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
References
preventing over-bromination in 4'-aminoacetophenone reactions
Welcome to the technical support center for 4'-aminoacetophenone reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the selective bromination of 4'-aminoacetophenone, with a primary focus on preventing over-bromination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing significant amounts of di- and tri-brominated products. How can I enhance the selectivity for mono-bromination?
A1: Over-bromination is a common issue when reacting 4'-aminoacetophenone due to the strong activating effect of the amino group. To favor mono-substitution, consider the following strategies:
-
Protect the Amino Group: The most effective strategy is to reduce the activating influence of the amino group by converting it to an amide (e.g., an acetamide). Acetylating the 4'-aminoacetophenone to form 4'-acetamidoacetophenone moderates the ring's reactivity, significantly reducing the likelihood of multiple brominations. The acetyl group can be removed post-bromination via hydrolysis.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent. Adding the bromine source dropwise over a longer period can also help maintain a low concentration of the electrophile, favoring mono-substitution.
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0-5°C). Lower temperatures decrease the reaction rate and can improve selectivity by minimizing the energy available for subsequent bromination steps.[1]
-
Choose a Milder Brominating Agent: Instead of elemental bromine (Br₂), which is highly reactive, consider using N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide. These reagents release bromine more slowly, allowing for better control.
Q2: I am observing bromination on the acetyl side-chain (α-bromination) instead of the aromatic ring. How can I control the regioselectivity?
A2: Alpha-bromination to the ketone occurs under conditions that favor enol or enolate formation. To ensure electrophilic aromatic substitution on the ring:
-
Avoid Acidic Conditions: Acid catalysis promotes the enolization of the ketone, creating a nucleophilic center on the α-carbon that can be attacked by bromine.[1][2] Performing the reaction under neutral or slightly basic conditions will favor aromatic substitution.
-
Use a Lewis Acid Catalyst: Employing a Lewis acid like FeBr₃ or AlCl₃ will polarize the Br-Br bond, creating a strong electrophile ("Br+") that preferentially attacks the electron-rich aromatic ring rather than the side chain. Note that the amount of catalyst can influence the reaction outcome.[3]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like acetic acid can facilitate enolization. Using a non-polar, aprotic solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) can help suppress side-chain bromination.
Q3: My reaction is very slow or results in a low yield of the desired product. What can I do to improve conversion without causing over-bromination?
A3: Balancing reaction rate and selectivity is crucial. If your reaction is sluggish:
-
Activate the Brominating Agent: Use a suitable catalyst. For aromatic bromination, a Lewis acid is standard. For reactions with NBS, a radical initiator like AIBN or light can be used if side-chain bromination is desired, but should be avoided for ring bromination.
-
Solvent Polarity: While non-polar solvents can help with selectivity, a solvent that can dissolve the reactants effectively is necessary. A mixture of solvents might be required. For instance, using acetic acid as a solvent can improve solubility and facilitate the reaction, but temperature control becomes even more critical to prevent side reactions.[4]
-
Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[2] Extending the reaction time may improve the yield of the mono-brominated product, but prolonged times can also lead to the formation of byproducts.[5]
Troubleshooting Decision-Making Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the bromination of 4'-aminoacetophenone.
Caption: Troubleshooting workflow for 4'-aminoacetophenone bromination.
Comparative Data on Bromination Conditions
The selection of a brominating agent and reaction conditions significantly impacts product yield and selectivity. The table below summarizes outcomes for different acetophenone derivatives, which can inform starting conditions for 4'-aminoacetophenone.
| Substrate | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | [2] |
| 4-Trifluoromethylacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 90 | [2] |
| 4-Bromoacetophenone | Bromine (Br₂) | Acetic Acid | <20 | 0.5 | 69-72 | [4] |
| 2-Benzyloxy-5-methyl acetophenone | Bromine (Br₂) | Methanol / HCl | 0-5 | 2 | 89 | [1] |
Note: Yields are for the α-bromo product in these examples, but the conditions highlight methods for controlled bromination.
Experimental Protocols
Protocol 1: Protective Acetylation of 4'-Aminoacetophenone
This protocol is essential for moderating the reactivity of the aromatic ring to prevent over-bromination.
Caption: Workflow for the synthesis of 4'-acetamidoacetophenone.
Methodology:
-
Setup: In a round-bottom flask, add 4'-aminoacetophenone (1 equivalent).
-
Reagent Addition: Add acetic anhydride (approx. 3-4 equivalents) to the flask.
-
Reaction: Gently heat the mixture with stirring to approximately 50-60°C for 30 minutes. Monitor the reaction's completion via TLC.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water while stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected crystals thoroughly with cold water to remove acetic acid and any unreacted anhydride.
-
Drying: Dry the purified 4'-acetamidoacetophenone, which can then be used in the subsequent bromination step.
Protocol 2: Selective Bromination of 4'-Acetamidoacetophenone
Methodology:
-
Setup: Dissolve 4'-acetamidoacetophenone (1 eq.) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[4]
-
Cooling: Cool the flask in an ice-water bath to 0-5°C.
-
Bromine Addition: Prepare a solution of bromine (1 eq.) in glacial acetic acid. Add this solution dropwise to the cooled, stirring substrate solution over 30-60 minutes. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Quenching: Quench the reaction by pouring the mixture into a beaker of cold water containing a small amount of sodium bisulfite to destroy any excess bromine (the color will disappear).[6]
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified 3-bromo-4-acetamidoacetophenone.
-
Deprotection (if required): The acetyl group can be hydrolyzed by refluxing the product in acidic or basic aqueous solution to yield 3-bromo-4-aminoacetophenone.
References
- 1. zenodo.org [zenodo.org]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
alternative brominating agents for the synthesis of 4'-Amino-3',5'-dibromoacetophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4'-Amino-3',5'-dibromoacetophenone, focusing on alternative brominating agents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the bromination. The starting material, 4'-aminoacetophenone, contains a strongly activating amino group, which directs electrophilic substitution to the ortho and para positions relative to it. Since the para position is already occupied by the acetyl group, bromination occurs at the ortho positions (3' and 5'). However, the high reactivity of the aniline ring can lead to over-bromination, resulting in the formation of tri-brominated or other polysubstituted byproducts.[1] Another challenge is the potential for oxidation of the amino group by the brominating agent.[1]
Q2: Are there safer and more manageable alternatives to using elemental bromine (Br₂) for this synthesis?
A2: Yes, several alternative brominating agents offer advantages in terms of safety, handling, and sometimes selectivity. These include N-Bromosuccinimide (NBS), Pyridine Hydrobromide Perbromide (also known as Pyridinium Tribromide), and Copper(II) Bromide (CuBr₂). These reagents are solids, making them easier to handle than liquid bromine.[2][3]
Q3: How can I control the reaction to favor the desired di-brominated product?
A3: To favor the formation of the 3',5'-dibromo product, careful control of the reaction stoichiometry is crucial. Using a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents) relative to the 4'-aminoacetophenone is a common strategy. Additionally, controlling the reaction temperature, often by conducting the reaction at low temperatures (e.g., 0-5 °C) and slowly adding the brominating agent, can help to minimize side reactions and over-bromination.[4]
Q4: Is it necessary to protect the amino group before bromination?
A4: While direct dibromination of 4'-aminoacetophenone is possible, protecting the amino group as an acetamide can be a valuable strategy to moderate its activating effect and improve the selectivity of the bromination.[5] The acetyl group is less activating than the amino group, which can help prevent over-bromination. The protecting group can be removed by hydrolysis after the bromination step.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.- Ensure the brominating agent is of good quality and has not decomposed. |
| Formation of Byproducts | - Optimize the stoichiometry of the brominating agent. An excess may lead to over-bromination, while an insufficient amount will result in incomplete conversion.- Control the reaction temperature. Lower temperatures generally favor selectivity.[4]- Consider protecting the amino group to reduce the formation of polysubstituted products.[5] |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.- Carefully neutralize the reaction mixture to the appropriate pH to ensure the product is in its free base form for efficient extraction. |
Issue 2: Formation of Multiple Products (Over-bromination or Isomers)
| Potential Cause | Suggested Solution(s) |
| Highly Activating Amino Group | - Protect the amino group as an acetamide to reduce its activating influence.[5]- Use a less reactive brominating agent. The reactivity can sometimes be tuned by the choice of solvent.[2] |
| Reaction Conditions Too Harsh | - Perform the reaction at a lower temperature (e.g., 0 °C or below).- Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture. |
| Incorrect Stoichiometry | - Use a precise molar ratio of the brominating agent to the substrate. For dibromination, a ratio of approximately 2.1:1 is a good starting point. |
Issue 3: Product is a Dark Oil or Discolored Solid
| Potential Cause | Suggested Solution(s) |
| Oxidation of the Amino Group | - Use a milder brominating agent.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Presence of Colored Impurities | - During purification, treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[5]- Column chromatography can be effective for removing colored byproducts. |
Alternative Brominating Agents: A Comparative Overview
The selection of a brominating agent can significantly influence the yield, selectivity, and safety of the synthesis. Below is a summary of common alternative brominating agents.
| Brominating Agent | Typical Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| N-Bromosuccinimide (NBS) | Varies with solvent (e.g., DMF, Acetonitrile), often at room temperature.[2] | 50-95 (substrate dependent)[2] | High para-selectivity in polar solvents.[2] | Solid, easier and safer to handle than Br₂. Selectivity can be tuned by solvent choice.[2] |
| Pyridine Hydrobromide Perbromide | Acetic acid, 90 °C.[3] | ~85 (for α-bromination of 4-chloroacetophenone)[3] | Good for α-bromination. | Solid, stable, and a safer alternative to liquid bromine.[3] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile, ambient temperature.[2] | 60-96[2] | Excellent for monobromination.[2] | Mild reaction conditions, high regioselectivity for para-substitution.[2] |
Experimental Protocols
The following are generalized methodologies based on procedures for similar substrates. Optimization for the specific synthesis of this compound may be required.
Protocol 1: Direct Dibromination using N-Bromosuccinimide (NBS)
Materials:
-
4'-Aminoacetophenone
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4'-aminoacetophenone (1 equivalent) in DMF or MeCN in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NBS (2.1 equivalents) portion-wise over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Quench any unreacted bromine by adding a few drops of saturated sodium thiosulfate solution until the color disappears.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. A mixture of dichloromethane and methanol has been reported as a suitable recrystallization solvent for similar compounds.[6]
Protocol 2: Bromination via Amino Group Protection
Part A: Acetylation of 4'-Aminoacetophenone [5]
-
Dissolve 4'-aminoacetophenone in acetic anhydride.
-
Gently warm the mixture for a short period.
-
Pour the reaction mixture into cold water to precipitate the 4'-acetamidoacetophenone.
-
Collect the solid by filtration, wash with water, and dry.
Part B: Bromination of 4'-Acetamidoacetophenone [5]
-
Dissolve the 4'-acetamidoacetophenone in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in acetic acid.
-
Stir the reaction at low temperature and then at room temperature until completion (monitored by TLC).
-
Work up the reaction as described in Protocol 1.
Part C: Deprotection of the Amino Group [5]
-
Reflux the purified 3',5'-dibromo-4'-acetamidoacetophenone with aqueous hydrochloric acid.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the this compound.
-
Collect the product by filtration, wash with water, and dry.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 4'-Amino-3',5'-dibromoacetophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 4'-Amino-3',5'-dibromoacetophenone. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound at a larger scale.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient brominating agent or reaction time. | Increase the molar ratio of the brominating agent (e.g., bromine) to the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Side Reactions: Formation of over-brominated or other byproducts. | Control the reaction temperature carefully. Slow, controlled addition of the brominating agent can minimize side reactions. | |
| Product Loss During Work-up: Inefficient extraction or purification. | Optimize the extraction procedure by ensuring correct pH and using an adequate volume of solvent. For purification, recrystallization from a suitable solvent system (e.g., ethanol, or mixtures like hexane/ethyl acetate) is often effective.[1] | |
| Formation of Impurities | Over-bromination (Tri-bromo impurity): Excess brominating agent or prolonged reaction time. | Use a stoichiometric amount of the brominating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Mono-bromo Impurity: Incomplete bromination. | Ensure sufficient brominating agent and adequate reaction time. | |
| Formation of Dibromo Impurity (α,α-dibromo): This can occur during the bromination step. | Optimize bromination conditions to reduce its formation.[2] A study found that specific conditions could reduce this impurity by 75%.[2] | |
| Formation of Dihydroxy Impurity: This can form from the reaction of water with the bromination product or a dibromo impurity.[2] | Ensure the water content in the subsequent reaction steps is minimized.[2] An increase in this impurity was linked to ≥ 15% water in the amination reaction mixture.[2] | |
| Difficult Purification | Similar Polarity of Product and Impurities: Makes separation by chromatography or recrystallization challenging. | Employ a different solvent system for recrystallization to improve separation. Column chromatography with a carefully selected eluent system can also be effective.[1] |
| Oily Product Instead of Solid: Presence of residual solvent or impurities. | Ensure complete removal of solvent under reduced pressure. If impurities are the cause, attempt purification via column chromatography. | |
| Poor Solubility of Starting Material | Inappropriate Solvent: The starting material (4'-aminoacetophenone) may not be fully dissolved. | Select a solvent in which the starting material is readily soluble at the reaction temperature. Acetic acid is a commonly used solvent for bromination reactions.[3] |
| Runaway Reaction | Poor Temperature Control: Exothermic nature of the bromination reaction. | Use an ice bath to maintain the desired temperature and add the brominating agent dropwise to control the reaction rate and heat generation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common method involves the direct bromination of 4'-aminoacetophenone. This is typically carried out using a brominating agent like elemental bromine in a suitable solvent such as acetic acid.[3] The amino group directs the bromine to the ortho and para positions. Since the para position is already occupied by the acetyl group, bromination occurs at the two ortho positions (3' and 5').
Q2: How can I monitor the progress of the bromination reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the key safety precautions to take during the scale-up of this synthesis?
A3: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper temperature control is crucial to prevent a runaway reaction.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is a common and effective method for purification.[1] Ethanol is often a suitable solvent.[3] Alternatively, column chromatography on silica gel using a solvent system like dichloromethane-hexane can be employed to obtain a highly pure product.[3]
Q5: Are there any specific challenges associated with the scale-up from lab to pilot plant?
A5: Yes, challenges can arise in controlling reaction parameters like temperature and addition rates on a larger scale. For instance, in a related process, lab-scale reactions showed higher amounts of an over-chlorinated impurity compared to pilot plant scale, likely due to better control over reagent addition on a larger scale.[2] Effective mixing and heat transfer become critical to ensure uniform reaction conditions and prevent the formation of localized hot spots that can lead to side reactions.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4'-aminoacetophenone in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel while maintaining the temperature between 0-5 °C. The addition rate should be controlled to prevent a sudden temperature increase.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.[3]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Preparation of 4'-Amino-3',5'-dibromoacetophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4'-Amino-3',5'-dibromoacetophenone.
Troubleshooting Guide
Q1: My reaction is incomplete, and I have a significant amount of starting material (4'-aminoacetophenone) remaining. What should I do?
A1: An incomplete reaction can be due to several factors:
-
Insufficient Brominating Agent: Ensure you are using at least two equivalents of the brominating agent for the dibromination of the aromatic ring. It's advisable to use a slight excess.
-
Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time might be necessary, but be cautious of potential side-product formation.
-
Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, high temperatures can lead to the formation of undesired byproducts.
-
Purity of Reagents: Ensure that your starting material and brominating agent are of high purity. Impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of 4'-Amino-3'-bromoacetophenone (mono-brominated product). How can I favor the formation of the dibromo product?
A2: The formation of the mono-brominated product is a common issue and indicates that the reaction has not proceeded to completion. To favor the formation of the dibromo product:
-
Increase Equivalents of Brominating Agent: Use slightly more than two equivalents of the brominating agent.
-
Increase Reaction Time: Allow the reaction to stir for a longer period after the addition of the brominating agent. Monitor by TLC until the mono-brominated intermediate is consumed.
-
Optimize Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common solvent for such brominations.
Q3: My product is contaminated with a byproduct that has a similar polarity, making it difficult to purify by column chromatography. What could this byproduct be, and how can I avoid its formation?
A3: A common and difficult-to-separate byproduct is the isomer 4'-Amino-2',5'-dibromoacetophenone. The amino group is an ortho-, para-directing group, and while the 3' and 5' positions are sterically favored, some bromination can occur at the 2' position. To minimize its formation:
-
Control Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the sterically less hindered positions.
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-Bromosuccinimide (NBS), can sometimes provide better selectivity compared to elemental bromine.
Another potential set of byproducts are those resulting from side-chain bromination (α-bromination). The presence of an activating amino group generally favors ring substitution, but side-chain bromination can occur, especially if the reaction conditions are not optimized.[1][2] To avoid this:
-
Avoid Radical Initiators or UV light: These conditions promote side-chain halogenation.
-
Protect the Amino Group: If side-chain bromination is a persistent issue, protecting the amino group as an acetamide before bromination can be an effective strategy. The protecting group can be removed after the bromination step.
Q4: I have identified a dibromo impurity in my product. What is its likely origin?
A4: A dibromo impurity could be an over-brominated product on the aromatic ring or a product with both ring and side-chain bromination. More specifically, in analogous preparations, a dibromo impurity has been observed which can lead to the formation of dihydroxy impurities in subsequent reaction steps.[3] This highlights the importance of controlling the stoichiometry of the brominating agent and the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound?
A1: The most common method is the direct electrophilic bromination of 4'-aminoacetophenone using a suitable brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in a suitable solvent like acetic acid. The amino group activates the aromatic ring, directing the bromine atoms to the ortho positions (3' and 5').
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproducts to anticipate are:
-
4'-Amino-3'-bromoacetophenone: The mono-brominated intermediate.
-
Over-brominated products: Such as 4'-Amino-2',3',5'-tribromoacetophenone if an excess of brominating agent is used.
-
Side-chain brominated products: Such as 4'-Amino-3',5'-dibromo-α-bromoacetophenone.
-
Isomeric dibromo products: Such as 4'-Amino-2',5'-dibromoacetophenone.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product and any byproducts. A suitable eluent system would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).
Q4: What are the recommended purification methods for this compound?
A4:
-
Recrystallization: If the purity of the crude product is reasonably high, recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purification.
-
Column Chromatography: For mixtures containing significant amounts of byproducts with different polarities, silica gel column chromatography is the preferred method.
Data Presentation
Table 1: Hypothetical Comparison of Bromination Methods for 4'-aminoacetophenone
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Major Byproduct(s) |
| 1 | Br₂ (2.1 eq) | Acetic Acid | 25 | 4 | 75 | Mono-brominated (15%) |
| 2 | Br₂ (2.1 eq) | Acetic Acid | 50 | 2 | 70 | Mono-brominated (10%), Side-chain brominated (5%) |
| 3 | NBS (2.2 eq) | Acetonitrile | 25 | 8 | 80 | Mono-brominated (10%) |
| 4 | NBS (2.2 eq) | Acetic Acid | 25 | 6 | 85 | Mono-brominated (5%) |
Note: This table is illustrative and based on general principles of aromatic bromination. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of this compound using Bromine in Acetic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-aminoacetophenone (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material and the mono-brominated intermediate.
-
Quenching: Pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.
Mandatory Visualization
Caption: Synthetic route to this compound.
Caption: Potential byproduct formation pathways.
Caption: A logical troubleshooting workflow for the synthesis.
References
Validation & Comparative
A Comparative Guide to the Purity Assessment of 4'-Amino-3',5'-dibromoacetophenone using 1H and 13C NMR Analysis
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive analysis of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of 4'-Amino-3',5'-dibromoacetophenone. We present a detailed experimental protocol, a comparison with alternative analytical techniques, and predicted NMR data to facilitate the accurate evaluation of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical as impurities can affect reaction yields, lead to the formation of undesirable byproducts, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). NMR spectroscopy stands out as a powerful technique for purity assessment due to its non-destructive nature, high reproducibility, and the ability to provide detailed structural information, allowing for both qualitative and quantitative analysis.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.5 | ~26 |
| NH₂ | ~4.5 - 5.5 (broad) | - |
| Ar-H (H-2', H-6') | ~8.0 | ~135 |
| Ar-C (C-1') | ~130 | |
| Ar-C (C-2', C-6') | ~135 | |
| Ar-C (C-3', C-5') | ~110 | |
| Ar-C (C-4') | ~145 | |
| C=O | - | ~195 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Sample Preparation
-
Internal Standard Selection: Choose a high-purity internal standard with a simple ¹H NMR spectrum that does not have overlapping signals with the analyte. Common choices include maleic anhydride, 1,4-dinitrobenzene, or hexamethylcyclotrisiloxane.
-
Sample and Standard Weighing: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately known mass of the internal standard.
-
Dissolution: Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.
NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Angle: Use a 90° pulse to ensure quantitative excitation.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all protons. This is crucial for accurate integration. A typical value is 30-60 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
-
¹³C NMR Parameters: For qualitative analysis of impurities, standard ¹³C NMR parameters can be used. For quantitative ¹³C NMR, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay is required.
Data Processing and Purity Calculation
-
Phase and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet from the methyl protons is often a good choice for integration.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Comparison with Other Analytical Techniques
While NMR is a powerful tool, other techniques are also commonly used for purity assessment. The choice of method often depends on the specific requirements of the analysis.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Advantages | Disadvantages |
| NMR | - Primary analytical method- Quantitative without a specific reference standard- Provides structural information for impurity identification- Non-destructive | - Relatively low sensitivity compared to other methods- High initial instrument cost- Can be complex for samples with many overlapping signals |
| HPLC (High-Performance Liquid Chromatography) | - High sensitivity and resolution- Widely available and versatile- Can be automated for high-throughput analysis | - Requires a reference standard for each impurity for accurate quantification- Different compounds may have different detector responses- Method development can be time-consuming |
| GC-MS (Gas Chromatography-Mass Spectrometry) | - Excellent for volatile and thermally stable compounds- High sensitivity and provides molecular weight information from MS- Good for separating complex mixtures | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some compounds- Requires reference standards for quantification |
| Elemental Analysis | - Provides the elemental composition of the sample- Can detect inorganic impurities | - Does not provide information on organic impurities- Insensitive to isomeric impurities- Requires a relatively large amount of sample |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for purity assessment using qNMR and a comparison of its core principles with other methods.
Caption: Workflow for purity assessment by quantitative NMR (qNMR).
Caption: Comparison of quantification principles in different analytical methods.
Conclusion
NMR spectroscopy, particularly quantitative ¹H NMR, offers a robust and reliable method for the purity assessment of this compound. It provides not only a precise quantitative measure of purity but also valuable structural information for the identification of potential impurities. While other techniques such as HPLC and GC-MS are highly sensitive, they typically require reference standards for each impurity for accurate quantification. The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation. For definitive purity determination and structural confirmation, NMR spectroscopy remains an indispensable tool in the arsenal of researchers and professionals in the chemical and pharmaceutical sciences.
A Comparative Guide to the Reactivity of 4'-Amino-3',5'-dibromoacetophenone and its Dichloro Analog for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Halogenated aromatic compounds, such as 4'-Amino-3',5'-dibromoacetophenone and 4'-Amino-3',5'-dichloroacetophenone, serve as versatile intermediates. Understanding their comparative reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an objective comparison of these two analogs, supported by established chemical principles and experimental data from related systems.
Executive Summary
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in the table below. These properties are essential for handling, storage, and designing reaction protocols.
| Property | This compound | 4'-Amino-3',5'-dichloroacetophenone |
| Molecular Formula | C₈H₇Br₂NO | C₈H₇Cl₂NO[1] |
| Molecular Weight | 292.95 g/mol | 204.05 g/mol [1] |
| Appearance | White to yellow solid | White to light yellow crystal powder[1] |
| Melting Point | Not available | 162-166 °C[1] |
| Solubility | Insoluble in cold water; soluble in organic solvents like ethanol and ether (predicted) | Largely insoluble in cold water, slightly soluble in hot water, and more soluble in organic solvents like ethanol and ether.[1] |
Synthesis Protocols
The synthesis of these dihalogenated aminophenones typically starts from 4-aminoacetophenone.
Synthesis of 4'-Amino-3',5'-dichloroacetophenone
A common and established method for the synthesis of 4'-Amino-3',5'-dichloroacetophenone involves the direct chlorination of 4-aminoacetophenone.
Experimental Protocol:
-
Dissolve 4-aminoacetophenone in glacial acetic acid.
-
Cool the solution to a low temperature (e.g., 5 °C).
-
Slowly add a solution of a chlorinating agent, such as chlorine gas dissolved in glacial acetic acid or trichloroisocyanuric acid, while maintaining the low temperature.[1][2]
-
After the addition is complete, the reaction mixture is typically quenched with ice water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Proposed Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not as widely documented, a plausible route involves the bromination of 4-aminoacetophenone, analogous to the chlorination process.
Proposed Experimental Protocol:
-
Dissolve 4-aminoacetophenone in a suitable solvent, such as glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid to the cooled mixture with stirring.
-
Control of the stoichiometry of bromine is crucial to favor dibromination at the 3' and 5' positions.
-
After the reaction is complete, the product can be isolated by precipitation with water, followed by filtration and purification by recrystallization.
Reactivity Comparison: A Theoretical Framework
The reactivity of these two compounds is primarily governed by the nature of the carbon-halogen bond and the electronic effects of the halogen substituents on the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) complex. The reactivity of the aryl halide is directly related to the C-X bond strength. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.
Therefore, This compound is expected to be more reactive than its dichloro analog in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The weaker C-Br bond allows for a faster rate of oxidative addition, leading to higher reaction rates and potentially allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings).
Caption: Expected reactivity order in palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution proceeds through a different mechanism, typically an addition-elimination pathway involving a Meisenheimer complex intermediate. The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. This attack is facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.
Halogens exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall. However, the more electronegative the halogen, the stronger its inductive effect. Chlorine is more electronegative than bromine.
This suggests that 4'-Amino-3',5'-dichloroacetophenone may be more reactive than the dibromo analog in nucleophilic aromatic substitution reactions . The stronger inductive effect of the two chlorine atoms would make the aromatic ring more electron-deficient and better able to stabilize the intermediate Meisenheimer complex.
References
A Spectroscopic Journey: Unraveling the Characteristics of 4'-Amino-3',5'-dibromoacetophenone and Its Synthetic Precursors
A detailed comparative analysis of the spectroscopic signatures of 4'-Amino-3',5'-dibromoacetophenone alongside its precursors, acetophenone and 4'-aminoacetophenone, provides valuable insights for researchers and professionals in the field of drug development and organic synthesis. This guide offers a side-by-side examination of their key spectral features, supported by established experimental protocols for their synthesis.
This guide presents a comprehensive spectroscopic comparison of this compound with its synthetic precursors, acetophenone and 4'-aminoacetophenone. While extensive experimental data is available for acetophenone and 4'-aminoacetophenone, there is a notable absence of published experimental spectroscopic data for this compound. The data presented herein for the precursors has been compiled from various reputable sources. A proposed synthetic route for this compound is outlined based on analogous chemical transformations.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for acetophenone and 4'-aminoacetophenone, offering a clear comparison of their structural features as revealed by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec. (m/z) |
| Acetophenone | 3060 (Ar C-H), 2960 (C-H), 1685 (C=O), 1600, 1450 (Ar C=C) | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.59 (s, 3H) | 198.1, 137.1, 133.0, 128.5, 128.2, 26.5 | 120 (M+), 105, 77 |
| 4'-Aminoacetophenone | 3400-3200 (N-H), 3050 (Ar C-H), 2950 (C-H), 1660 (C=O), 1600, 1530 (Ar C=C) | 7.78 (d, 2H), 6.63 (d, 2H), 4.1 (br s, 2H), 2.49 (s, 3H) | 196.5, 150.8, 130.8, 128.0, 113.8, 26.2 | 135 (M+), 120, 92, 65 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Synthesis of 4'-Aminoacetophenone from Acetophenone
The conversion of acetophenone to 4'-aminoacetophenone is typically achieved through a two-step process involving nitration followed by reduction.
Step 1: Nitration of Acetophenone to 4'-Nitroacetophenone
A common procedure for the nitration of acetophenone involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[1]
-
Procedure: Acetophenone is slowly added to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction temperature is maintained at a low level (typically 0-10 °C) to control the exothermic reaction and favor the formation of the para-substituted product. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice. The precipitated 4'-nitroacetophenone is then collected by filtration, washed, and can be purified by recrystallization.
Step 2: Reduction of 4'-Nitroacetophenone to 4'-Aminoacetophenone
The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common laboratory method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.[2]
-
Procedure: 4'-Nitroacetophenone is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of Pd/C is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate. The reaction progress is monitored until the starting material is consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 4'-aminoacetophenone, which can be further purified by recrystallization.
Proposed Synthesis of this compound
-
Proposed Procedure: 4'-Aminoacetophenone would be dissolved in a suitable solvent, such as acetic acid. A brominating agent, like bromine in acetic acid or N-bromosuccinimide, would be added portion-wise at a controlled temperature. The reaction would be monitored for the formation of the desired dibrominated product. Upon completion, the product would be isolated by precipitation or extraction and purified by recrystallization. It is important to note that careful control of stoichiometry and reaction conditions would be crucial to achieve selective dibromination and avoid side reactions.
Visualizing the Synthetic Pathway and Experimental Workflow
To better illustrate the relationships between the compounds and the experimental processes, the following diagrams have been generated.
References
Comparative Biological Activity of 4'-Amino-3',5'-dibromoacetophenone Derivatives: A Guideline for Screening
For researchers, scientists, and drug development professionals, this guide outlines a comparative framework for evaluating the biological activities of novel derivatives of 4'-Amino-3',5'-dibromoacetophenone. Due to a lack of comprehensive published data on a series of such derivatives, this document serves as a methodological guide, providing established experimental protocols and data presentation formats to facilitate future research and ensure standardized, comparable results.
The this compound scaffold is a promising starting point for the synthesis of novel bioactive compounds. Its structural features, including the reactive ketone and amino groups, allow for the straightforward synthesis of various derivatives, such as chalcones and Schiff bases. These classes of compounds are well-known for their broad pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide details the synthetic pathways and the subsequent biological screening methodologies that would be essential in characterizing a library of these derivatives.
Synthetic Pathways for this compound Derivatives
The primary routes for derivatizing this compound involve the condensation of its functional groups to form chalcones and Schiff bases.
1. Chalcone Synthesis (Claisen-Schmidt Condensation):
Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde. In this case, this compound would react with various substituted benzaldehydes in the presence of a base like sodium hydroxide in an alcoholic solvent. The resulting α,β-unsaturated ketone is the core chalcone structure. The diversity of the library can be expanded by using a range of substituted benzaldehydes.[1]
2. Schiff Base Synthesis:
Schiff bases are formed through the condensation of the primary amino group of this compound with the carbonyl group of various aromatic or heteroaromatic aldehydes or ketones. This reaction is typically acid-catalyzed and results in the formation of an imine or azomethine group.[2]
Below is a general workflow for the synthesis and screening of these derivatives.
Caption: General workflow for synthesis and biological screening.
Comparative Data Presentation
To facilitate a clear comparison of the biological activities of different derivatives, all quantitative data should be summarized in a tabular format. The following tables are templates for presenting anticancer, antimicrobial, and anti-inflammatory data.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Substitution | Test Cancer Cell Line | IC50 (µM) [a] |
| 1a | Chalcone | 4-Methoxy | MCF-7 (Breast) | Data |
| 1b | Chalcone | 3,4-Dichloro | A549 (Lung) | Data |
| 2a | Schiff Base | 2-Hydroxy | HeLa (Cervical) | Data |
| 2b | Schiff Base | 4-Nitro | PC-3 (Prostate) | Data |
| Doxorubicin | Standard Drug | - | Various | Data |
[a] IC50: The half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Substitution | Bacterial/Fungal Strain | Zone of Inhibition (mm) [b] | MIC (µg/mL) [c] |
| 1a | Chalcone | 4-Methoxy | Staphylococcus aureus | Data | Data |
| 1b | Chalcone | 3,4-Dichloro | Escherichia coli | Data | Data |
| 2a | Schiff Base | 2-Hydroxy | Candida albicans | Data | Data |
| 2b | Schiff Base | 4-Nitro | Pseudomonas aeruginosa | Data | Data |
| Ciprofloxacin | Standard Drug | - | Various Bacteria | Data | Data |
| Fluconazole | Standard Drug | - | Various Fungi | Data | Data |
[b] Zone of Inhibition: Diameter of the zone where microbial growth is inhibited in a disk diffusion test. [c] MIC: Minimum Inhibitory Concentration.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Substitution | Dose (mg/kg) | Paw Edema Inhibition (%) [d] |
| 1a | Chalcone | 4-Methoxy | Data | Data |
| 1b | Chalcone | 3,4-Dichloro | Data | Data |
| 2a | Schiff Base | 2-Hydroxy | Data | Data |
| 2b | Schiff Base | 4-Nitro | Data | Data |
| Indomethacin | Standard Drug | - | Data | Data |
[d] Percentage inhibition of paw edema in the carrageenan-induced paw edema model.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for key biological assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT anticancer assay.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion and MIC Determination
This method assesses the susceptibility of microorganisms to the synthesized compounds.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Lawn Culture: Evenly spread the inoculum onto a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.[2]
-
MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), perform a broth microdilution assay. Prepare serial dilutions of the compounds in a 96-well plate with microbial culture. The lowest concentration that inhibits visible growth after incubation is the MIC.
Caption: Workflow for antimicrobial screening.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay evaluates the anti-inflammatory potential of the compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Potential Signaling Pathway in Anticancer Activity
Many chalcone and Schiff base derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involved is the intrinsic or mitochondrial pathway.
Caption: Simplified intrinsic apoptosis pathway.
By following these standardized protocols and data presentation formats, researchers can effectively screen and compare the biological activities of novel this compound derivatives, contributing valuable and comparable data to the field of medicinal chemistry.
References
A Comparative Analysis of Suzuki Coupling Reactions with Halogenated Acetophenones
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chloro-, Bromo-, and Iodoacetophenones in Palladium-Catalyzed Cross-Coupling.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key factor influencing the success of this reaction is the nature of the halogen on the aryl halide substrate. This guide provides a comparative study of the Suzuki coupling reaction using 4'-chloroacetophenone, 4'-bromoacetophenone, and 4'-iodoacetophenone, offering insights into their relative reactivity and providing supporting experimental data to inform catalyst and reaction condition selection.
Relative Reactivity: A Predictable Trend
The reactivity of aryl halides in the Suzuki-Miyaura coupling is primarily dictated by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is:
I > Br > Cl > F
This trend is a consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved by the palladium catalyst. Consequently, aryl iodides are the most reactive substrates, followed by bromides and then chlorides. Aryl fluorides are generally unreactive in standard Suzuki couplings.
Quantitative Comparison of Halogenated Acetophenones
The following table summarizes typical reaction outcomes for the Suzuki coupling of 4'-haloacetophenones with phenylboronic acid. It is important to note that reaction conditions can be optimized for each substrate to improve yields, but this data, compiled from various sources, illustrates the general reactivity trend under similar conditions.
| Aryl Halide | Catalyst System (example) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 4'-Iodoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 2 | >95 | [1] |
| 4'-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 94 | [2] |
| 4'-Chloroacetophenone | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 88 | [2] |
Note: The yields presented are illustrative and can vary significantly based on the specific catalyst, ligand, base, solvent, and temperature used. Direct comparison requires identical reaction conditions, which are not always available in the literature for all three substrates.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki coupling of 4'-bromoacetophenone and 4'-chloroacetophenone.
Protocol 1: Suzuki Coupling of 4'-Bromoacetophenone [2]
-
Reaction Setup: To a round-bottom flask, add 4'-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), potassium hydroxide (2.0 mmol), and tetrabutylammonium bromide (TBAB, 0.6 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, a Pd(II)-complex (0.5 mol%).
-
Solvent: Add water (3 mL) as the solvent.
-
Reaction Conditions: The mixture is heated to 100°C and stirred for one hour.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-acetylbiphenyl.
Protocol 2: Suzuki Coupling of 4'-Chloroacetophenone [2]
-
Reaction Setup: In a reaction vessel, combine 4'-chloroacetophenone (1 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2 mmol), and tetrabutylammonium bromide (0.6 mmol).
-
Catalyst Addition: Add the specified palladium complex (0.5 mol%).
-
Solvent: Use water (3 ml) as the solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux for 6 hours.
-
Work-up and Purification: The work-up procedure is similar to that for 4'-bromoacetophenone, involving extraction, drying, and purification by column chromatography to yield 4-acetylbiphenyl.
Visualizing the Suzuki Coupling Mechanism and Workflow
To further elucidate the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The choice of halogenated acetophenone significantly impacts the Suzuki coupling reaction. While iodoacetophenone offers the highest reactivity, often leading to faster reactions and higher yields under milder conditions, bromo- and chloroacetophenones are also viable substrates, particularly with the use of more sophisticated catalyst systems. Bromoacetophenones represent a good balance of reactivity and cost, while the less reactive but more economical chloroacetophenones can be effectively utilized with appropriately designed bulky and electron-rich phosphine ligands and optimized reaction conditions. This comparative guide serves as a valuable resource for researchers in selecting the most suitable starting materials and conditions for their synthetic endeavors.
References
The Strategic Advantage of 4'-Amino-3',5'-dibromoacetophenone in Complex Synthetic Routes
For researchers and professionals in drug development and synthetic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and versatility of a synthetic route. 4'-Amino-3',5'-dibromoacetophenone emerges as a highly strategic building block, offering distinct advantages over simpler analogues in the construction of complex molecular architectures, particularly in the synthesis of bioactive heterocyclic compounds and other pharmacologically relevant scaffolds.
This guide provides a comparative analysis of this compound against its alternatives, supported by experimental data, to illuminate its superior performance in specific synthetic applications.
At a Glance: Key Advantages
The primary advantages of employing this compound in organic synthesis stem from its unique trifunctional nature. The presence of an amino group and two bromine atoms on the acetophenone core provides a versatile platform for sequential and site-selective modifications.
-
Orthogonal Reactivity: The amino and bromo functionalities offer orthogonal reactivity, allowing for independent manipulation. The amino group can readily participate in reactions such as amide bond formation, diazotization, and as a nucleophile in cyclization reactions. The bromine atoms, on the other hand, are ideal handles for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, enabling the introduction of diverse aryl, alkyl, or alkynyl substituents.
-
Sequential Functionalization: The two bromine atoms can be functionalized sequentially, providing a pathway to unsymmetrically substituted biaryl or other complex structures. This level of control is not achievable with mono-brominated or non-brominated analogues.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the two bromine atoms can influence the reactivity of the acetophenone moiety, potentially altering the course of reactions at the acetyl group or the aromatic ring.
Comparative Performance in Key Synthetic Routes
To illustrate the practical benefits of this compound, we will compare its utility in several common synthetic transformations against relevant alternatives.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are important intermediates in the synthesis of flavonoids and other biologically active molecules. The Claisen-Schmidt condensation is a standard method for their preparation.
While 4-aminoacetophenone is commonly used for the synthesis of amino-substituted chalcones, this compound offers the advantage of introducing two bromine atoms, which can be further functionalized.
Table 1: Comparison of Starting Materials in Claisen-Schmidt Condensation
| Starting Material | Aldehyde | Product | Yield (%) | Reaction Time (h) | Ref. |
| 4-Aminoacetophenone | Benzaldehyde | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | 75-85 | 24 | [1] |
| 4-Bromoacetophenone | 2-Chlorobenzaldehyde | (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | Not specified | Not specified | [2] |
| This compound | Substituted Benzaldehydes | (E)-1-(4-amino-3,5-dibromophenyl)-3-arylprop-2-en-1-one | Hypothetical: Good to Excellent | Comparable to alternatives | - |
The resulting dibrominated amino chalcone is a versatile intermediate for further diversification through cross-coupling reactions at the bromine positions.
Caption: Claisen-Schmidt condensation workflow.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The two bromine atoms on this compound serve as excellent coupling sites. This allows for the synthesis of complex biaryl structures that would be difficult to access with simpler starting materials.
Table 2: Comparison of Substrates in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| 3',5'-Dibromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Hypothetical: High | - |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Hypothetical: High | - |
Note: While direct comparative studies are limited, the electron-donating amino group in this compound can influence the reactivity in Suzuki-Miyaura coupling. The key advantage of the dibromo-substrate is the potential for a second, different coupling reaction.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Advanced Synthetic Applications
The true potential of this compound is realized in multi-step syntheses of complex heterocyclic systems.
Friedländer Annulation for Quinolone Synthesis
The Friedländer synthesis is a classic method for constructing quinoline rings.[4][5][6][7][8] An o-aminoaryl ketone, such as a derivative of this compound, can react with a compound containing an α-methylene group to form a polysubstituted quinoline. The bromine atoms on the resulting quinoline can then be used as points for further diversification.
Hantzsch Pyridine Synthesis
While the classical Hantzsch synthesis involves an aldehyde, a β-ketoester, and a nitrogen source, modifications can utilize aminocrotonates derived from aminoacetophenones.[9] Although direct application of this compound in a one-pot Hantzsch reaction is not well-documented, its derivatives could potentially be used to synthesize highly functionalized dihydropyridines and pyridines.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[10][11][12] The ketone functionality of this compound can react with a cyanoester and elemental sulfur in the presence of a base to yield a highly substituted aminothiophene. The resulting product would bear the 4-amino-3,5-dibromophenyl substituent, offering multiple points for further synthetic elaboration.
Experimental Protocols
General Procedure for Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a base (e.g., 40% KOH) dropwise with constant stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. Filter the precipitated solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq. for mono-coupling or 2.4 eq. for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Conclusion
This compound stands out as a superior starting material for the synthesis of complex organic molecules due to its inherent trifunctionality. The ability to perform selective and sequential reactions on its amino and bromo groups provides a powerful platform for generating molecular diversity. While direct comparative yield data with simpler analogues is not always available, the strategic advantage of incorporating this building block lies in the creation of highly functionalized intermediates that are primed for further elaboration, ultimately enabling more efficient and versatile synthetic routes in drug discovery and materials science.
References
- 1. Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. Gewald Reaction [organic-chemistry.org]
assessing the stability of 4'-Amino-3',5'-dibromoacetophenone under various conditions
A Comparative Guide to the Stability of 4'-Amino-3',5'-dibromoacetophenone
This guide provides a comprehensive assessment of the stability of this compound under various stress conditions. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate the evaluation of this compound in pharmaceutical and chemical applications. While direct stability studies on this compound are not extensively available in public literature, this guide extrapolates probable stability characteristics based on the known behavior of structurally related compounds, including substituted acetophenones, aromatic amines, and brominated aromatic compounds. The experimental protocols provided are standard methodologies for forced degradation studies.
Comparative Stability Analysis
The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, formulation, and storage conditions.[1] Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][2] The following table summarizes the expected stability of this compound under various stress conditions, with a comparison to common alternative reagents, 4'-Aminoacetophenone and 3',5'-Dibromoacetophenone. The data presented is illustrative, based on the general stability of related chemical structures, and should be confirmed by specific experimental studies.
| Condition | This compound | 4'-Aminoacetophenone | 3',5'-Dibromoacetophenone | Potential Degradation Products |
| Thermal (80°C, 72h) | Expected to be relatively stable, with minor degradation. The presence of bromine atoms may enhance thermal stability.[3] | Moderate degradation, potential for oxidation and polymerization of the amino group. | Generally stable due to the deactivating effect of bromine atoms.[4] | Oxidation products, dehalogenated species, and polymeric impurities. |
| Photolytic (UV/Vis) | Susceptible to degradation due to the presence of the aromatic amine group, which can undergo photo-oxidation.[5] The bromine atoms may also influence photostability. | Known to be light-sensitive and can discolor upon exposure to light due to oxidation of the amino group.[6] | More stable than its amino-substituted counterpart, but prolonged exposure can lead to dehalogenation. | Oxidized and dehalogenated derivatives. |
| Acidic (0.1N HCl, 60°C, 24h) | The amino group is likely to be protonated, which may offer some protection against hydrolysis of the acetophenone moiety. However, harsh acidic conditions could lead to dehalogenation. | The amino group will be protonated. Generally stable against hydrolysis of the ketone. | Stable under acidic conditions due to the deactivating nature of the bromine substituents. | Dehalogenated and hydrolyzed products. |
| Basic (0.1N NaOH, 60°C, 24h) | The amino group is less reactive, but the acetophenone moiety may be susceptible to base-catalyzed reactions. The C-Br bonds are generally stable to base. | The amino group may be susceptible to oxidation. The acetophenone group is relatively stable. | Generally stable under basic conditions. | Products of base-catalyzed side-chain reactions. |
| Oxidative (3% H₂O₂, RT, 24h) | The aromatic amine is prone to oxidation, which is a primary degradation pathway for such compounds.[7] | Highly susceptible to oxidation, leading to colored degradation products. | The aromatic ring is deactivated towards electrophilic attack, but the acetyl group could be oxidized under strong conditions. | N-oxides, quinone-imines, and other oxidation products. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
Thermal Stability (Dry Heat)
-
Objective: To evaluate the effect of high temperature on the solid-state stability of the compound.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.
-
Place the open vial in a calibrated oven at a constant temperature of 80°C.
-
A control sample should be stored at ambient temperature in the dark.
-
Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours).
-
Allow the samples to cool to room temperature.
-
Dissolve the samples in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Photostability
-
Objective: To assess the stability of the compound when exposed to light.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Transfer the solution to a quartz cuvette or a photostability chamber.
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept at the same temperature.
-
Analyze the exposed and control samples by HPLC at appropriate time intervals.
-
Acidic and Basic Hydrolysis
-
Objective: To determine the susceptibility of the compound to hydrolysis under acidic and basic conditions.
-
Procedure:
-
Acidic Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1N hydrochloric acid.
-
Basic Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1N sodium hydroxide.
-
Heat the solutions in a water bath at 60°C for a specified period (e.g., 24 hours).
-
Control samples should be prepared in the same manner but stored at room temperature.
-
After the specified time, cool the solutions and neutralize them (basic solution with acid, acidic solution with base).
-
Dilute the samples with a suitable solvent and analyze by HPLC.
-
Oxidative Degradation
-
Objective: To evaluate the compound's sensitivity to oxidation.
-
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
A control sample should be prepared without the addition of hydrogen peroxide.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Visualizations
Experimental Workflow for Stability Testing
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ema.europa.eu [ema.europa.eu]
Characterizing 4'-Amino-3',5'-dibromoacetophenone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel compounds are paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 4'-Amino-3',5'-dibromoacetophenone, a substituted aromatic ketone with potential applications in pharmaceutical synthesis.
Mass Spectrometry: Unveiling the Fragmentation Fingerprint
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. While a specific experimental spectrum for this compound is not publicly available, a predicted fragmentation pattern can be derived from the known behaviors of analogous structures, including acetophenone, 4'-aminoacetophenone, and halogenated aromatic compounds.
Predicted Fragmentation Pathway:
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a series of characteristic fragment ions. The fragmentation is likely initiated by the loss of an electron from the nitrogen atom of the amino group or the oxygen atom of the carbonyl group, followed by alpha-cleavage and other characteristic bond fissions.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Ion Structure | Description of Formation |
| 311/313/315 | [M]•+ | Molecular ion peak, showing the characteristic isotopic pattern for two bromine atoms. |
| 296/298/300 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion (α-cleavage). This is expected to be a prominent peak. |
| 268/270/272 | [M-CH₃-CO]⁺ | Subsequent loss of a neutral carbon monoxide molecule from the [M-CH₃]⁺ ion. |
| 188/190 | [M-CH₃-CO-Br]⁺ | Loss of a bromine radical from the [M-CH₃-CO]⁺ ion. |
| 109 | [M-CH₃-CO-2Br]⁺ | Loss of the second bromine radical. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetophenones. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining an EI-mass spectrum for a solid compound like this compound would involve the following steps:
-
Sample Preparation: A small amount of the crystalline sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
A Comparative Look: Alternative and Complementary Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound necessitates the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for assessing purity and confirming the chemical structure.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, fragmentation pattern, elemental composition (HRMS). | Purity, quantification, separation of isomers and impurities. | Detailed molecular structure, connectivity of atoms, stereochemistry. |
| Strengths | High sensitivity, provides structural information from fragmentation. | Excellent for purity assessment and quantification, non-destructive. | Unambiguous structure elucidation, provides detailed information on chemical environment of nuclei. |
| Limitations | Isomers can be difficult to distinguish, may not be suitable for thermally labile compounds. | Does not provide direct structural information on its own. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Typical Application | Molecular weight confirmation and structural elucidation. | Quality control, purity determination, and stability studies. | Definitive structure confirmation of the final product and intermediates. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Chromatographic System: Utilize a reverse-phase C18 column with a gradient elution mobile phase, for instance, a mixture of acetonitrile and water with a small amount of trifluoroacetic acid.
-
Detection: Employ a UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Data Analysis: The retention time of the main peak provides qualitative information, while the peak area is used for quantitative analysis of purity.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like DEPT, COSY, and HMBC can be performed for more detailed structural assignment.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the proton and carbon framework of the molecule.
Caption: A logical workflow for the comprehensive characterization of a synthesized compound.
Conclusion
The Synthetic Versatility of 4'-Amino-3',5'-dibromoacetophenone: A Comparative Guide for Chemical Scaffolding
An In-depth Analysis of a Key Building Block in the Synthesis of Bioactive Heterocycles
In the landscape of drug discovery and materials science, the strategic selection of foundational molecular frameworks is paramount. 4'-Amino-3',5'-dibromoacetophenone emerges as a highly versatile and synthetically valuable building block. Its unique trifecta of reactive sites—an aromatic amino group, a nucleophilically susceptible acetophenone moiety, and strategically positioned bromine atoms—renders it an ideal precursor for a diverse array of complex molecular architectures. The electron-withdrawing nature of the bromine atoms can influence the reactivity of the adjacent amino and acetyl groups, offering unique synthetic possibilities compared to simpler acetophenones.
This guide provides an objective comparison of the synthetic utility of this compound against other common building blocks in the construction of key heterocyclic scaffolds, supported by experimental data and detailed protocols.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is a widely employed method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[1] The reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde.
The presence of the amino group and bromine atoms on the this compound ring influences the reactivity and the properties of the resulting chalcones. A series of 4'-amino chalcones have been synthesized by the Claisen-Schmidt condensation of 4-amino acetophenone with various substituted aromatic aldehydes.[2] The yields of these reactions can be variable, ranging from 5% to 80%.[1]
Table 1: Comparison of Reported Yields for Chalcone Synthesis via Claisen-Schmidt Condensation
| Acetophenone Derivative | Aldehyde Derivative | Yield (%) | Reference |
| 4'-Aminoacetophenone | Benzaldehyde | 65 | [3] |
| 4'-Aminoacetophenone | 4-Chlorobenzaldehyde | 72 | [3] |
| 4'-Aminoacetophenone | 4-Methoxybenzaldehyde | 78 | [3] |
| This compound | 4-Chlorobenzaldehyde | Not specified | N/A |
| This compound | 3,4,5-Trimethoxybenzaldehyde | Not specified | N/A |
Note: Specific yield data for chalcone synthesis using this compound was not available in the searched literature. The table provides a baseline for comparison with the unsubstituted analog.
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
A solution of an appropriate aromatic aldehyde (1.0 mmol) and a substituted acetophenone (1.0 mmol) is prepared in ethanol (20 mL).[4] To this solution, an aqueous solution of sodium hydroxide (2.0 mmol) is added dropwise with constant stirring at room temperature.[4] The reaction mixture is stirred for 8-10 hours, during which the product may precipitate.[4] The mixture is then poured into crushed ice and acidified with dilute HCl. The resulting solid is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a classic and versatile method for the synthesis of quinolines, a privileged scaffold in medicinal chemistry. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. 2-Aminobenzophenones are valuable precursors for the synthesis of a variety of fine chemicals, including quinolines.[5]
The use of this compound in a Friedländer-type reaction would be expected to yield a highly substituted quinoline ring system, with the dibromo-aminophenyl moiety at a key position. The reaction tolerates bromo and iodo groups, which allows for further synthetic modifications.[6]
Table 2: Examples of Quinolone Synthesis from Substituted 2-Aminoaryl Ketones
| 2-Aminoaryl Ketone | Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzophenone | Acetylacetone | Iodine, NMP, 120°C | 2-Methyl-4-phenylquinoline | 85 | [7] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TsOH, Toluene, reflux | Ethyl 6-chloro-4-phenylquinoline-2-carboxylate | 92 | [7] |
| 2-Aminoacetophenone | Cyclohexanone | p-TsOH, Toluene, 80°C | 1,2,3,4-Tetrahydroacridine | High | N/A |
| This compound | Dimedone | Acid or Base catalyst | 7,9-Dibromo-2-amino-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one (Predicted) | Not specified | N/A |
Experimental Protocol: General Procedure for Friedländer Annulation
A mixture of the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) is heated in a suitable solvent (e.g., toluene, ethanol) or under solvent-free conditions. The reaction temperature and time can vary significantly depending on the reactivity of the substrates. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Synthesis of Benzodiazepines
1,4-Benzodiazepines are a critical class of therapeutic agents, and their synthesis often relies on 2-aminobenzophenone precursors.[8] The classical approach involves the reaction of a 2-aminobenzophenone with an α-amino acid or its derivative, or with chloroacetyl chloride followed by amination and cyclization. The substituents on the 2-aminobenzophenone ring can significantly impact the pharmacological properties of the resulting benzodiazepine.[9]
This compound, after conversion to the corresponding 2-aminobenzophenone derivative, can serve as a precursor for novel benzodiazepine structures. The bromine atoms offer sites for further functionalization, potentially leading to compounds with unique biological activities.
Table 3: Synthesis of 1,4-Benzodiazepine Intermediates from 2-Aminobenzophenones
| 2-Aminobenzophenone Derivative | Reagent | Intermediate Product | Yield (%) | Reference |
| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | 2-(Chloroacetamido)-5-chlorobenzophenone | 97.3 | [10] |
| 2-Amino-2',5'-dichlorobenzophenone | Chloroacetyl chloride | 2-Chloroacetamido-2',5'-dichlorobenzophenone | 96.21 | [10] |
| 2-Aminobenzophenone | Haloacetyl halide | Haloacetamido compound | Good | [9] |
Experimental Protocol: Synthesis of 1,4-Benzodiazepine-2-ones
A 2-aminobenzophenone derivative is reacted with a haloacetyl halide (e.g., chloroacetyl chloride) in an inert solvent to form the corresponding haloacetamido intermediate.[9] This intermediate is then treated with ammonia in a suitable solvent like THF to induce amination and subsequent spontaneous cyclization to yield the 1,4-benzodiazepine-2-one.[9] The product can be purified by recrystallization.
Synthesis of Benzothiazines
Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine ring, and they exhibit a wide range of biological activities.[11] One common synthetic route involves the reaction of 2-aminothiophenol with α-halo ketones. While this compound itself is not a direct precursor, its α-halogenated derivative can be utilized in this synthesis. The synthesis of 2-substituted benzothiazoles has been achieved with yields ranging from 39% to 95% by reacting 2-aminothiophenol with various ketones.[12]
Table 4: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Ketones
| Ketone | Reaction Time (h) | Yield (%) | Reference |
| Acetone | 2 | 39 | [12] |
| Methyl ethyl ketone | 4 | 55 | [12] |
| Cyclohexanone | 24 | 95 | [12] |
Experimental Protocol: General Procedure for Benzothiazine Synthesis
2-Aminothiophenol is reacted with an excess of a ketone, which also serves as the solvent.[12] The mixture is heated at reflux for a period ranging from 2 to 24 hours.[12] After the reaction is complete, the excess ketone is removed under reduced pressure, and the resulting benzothiazine product is purified, often as an oil.[12]
Biological Implications and Signaling Pathways
Chalcones derived from substituted acetophenones have garnered significant attention for their wide range of biological activities, including anticancer properties.[3][13] These compounds can modulate various cellular signaling pathways, a key aspect of their therapeutic potential.
One of the critical pathways affected by chalcone derivatives is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] This pathway plays a central role in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. Certain chalcone derivatives have been shown to induce apoptosis in cancer cells by modulating the components of this pathway, such as ERK, JNK, and p38 kinases.[10]
Conclusion
This compound stands as a potent and adaptable building block for the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery and development. Its unique substitution pattern offers distinct advantages in terms of reactivity and the ability to generate novel molecular entities. While direct comparative data for all synthetic applications is not yet exhaustive, the available information on related structures strongly supports its utility in the synthesis of chalcones, quinolines, benzodiazepines, and benzothiazines. Further exploration of this versatile precursor is warranted to fully unlock its potential in the creation of next-generation bioactive molecules.
References
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 5. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cbijournal.com [cbijournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4'-Amino-3',5'-dibromoacetophenone: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of 4'-Amino-3',5'-dibromoacetophenone (CAS No. 37148-48-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator for dusts should be used.
Waste Identification and Classification
Proper classification of the waste is the first step in the disposal process. This compound is a halogenated organic compound. As such, it should be treated as a hazardous chemical waste.
Waste Characterization:
-
Chemical Name: this compound
-
CAS Number: 37148-48-4
-
Physical State: Solid
-
Hazard Class: While a specific hazard class may not be listed, it should be handled as a compound that is harmful if swallowed and may cause skin and eye irritation.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that prevents its release into the environment.
Step 1: Waste Segregation Segregate waste containing this compound from other laboratory waste streams. It is crucial to keep halogenated organic compounds separate from non-halogenated waste.
Step 2: Waste Collection and Labeling
-
Collect the solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "37148-48-4"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Step 3: Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same designated container.
-
Empty containers of the chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The triple-rinsed container can then be disposed of according to institutional guidelines.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Final Disposal
-
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.
Data Presentation: Hazardous Waste Classification
The following table summarizes the general classification for laboratory chemical waste, which is essential for proper segregation and disposal.
| Waste Category | Description | Examples | Disposal Container |
| Halogenated Organic Waste | Organic compounds containing bromine, chlorine, fluorine, or iodine. | This compound, Chloroform, Dichloromethane | Designated, labeled container for halogenated waste. |
| Non-Halogenated Organic Waste | Organic compounds without halogens. | Acetone, Ethanol, Hexane, Toluene | Designated, labeled container for non-halogenated waste. |
| Aqueous Acidic Waste | Acidic solutions. | Hydrochloric acid solutions, Sulfuric acid solutions | Designated, labeled container for acidic waste. |
| Aqueous Basic Waste | Basic (alkaline) solutions. | Sodium hydroxide solutions, Potassium hydroxide solutions | Designated, labeled container for basic waste. |
| Solid Chemical Waste | Non-reactive solid chemicals. | Contaminated labware, solid chemical reagents | Designated, labeled container for solid waste. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 4'-Amino-3',5'-dibromoacetophenone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of 4'-Amino-3',5'-dibromoacetophenone (CAS No. 22589-50-0), including operational procedures and disposal plans.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 22589-50-0 |
| Molecular Formula | C₈H₇Br₂NO |
| Molecular Weight | 292.96 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, detailed hazard classification for this compound is not universally available, data from structurally similar compounds suggest that it should be handled with care. Potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled. Therefore, a comprehensive approach to personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Ensure compliance with EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dusts are generated. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and make the victim drink water (two glasses at most).[1] Seek immediate medical attention. |
Operational Plan for Safe Handling and Disposal
A step-by-step plan ensures that this compound is handled safely from receipt to disposal.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, and well-ventilated place.[1][2]
-
Keep it away from incompatible materials such as strong oxidizing agents.
Step 2: Engineering Controls and Preparation
-
All handling of this compound should be conducted in a chemical fume hood to ensure adequate ventilation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and PPE before handling the chemical.
Step 3: Handling and Experimental Use
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe in dust.[3]
-
After handling, wash hands and any exposed skin thoroughly.
Step 4: Spill Management
-
In case of a spill, evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1]
Step 5: Waste Disposal
-
Dispose of waste material in accordance with local, regional, and national regulations.[1]
-
Do not mix with other waste.
-
Contaminated packaging should be handled in the same manner as the substance itself.[1]
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
